Chlorguanide-d6 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H17Cl2N5 |
|---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |
InChI Key |
SARMGXPVOFNNNG-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Proguanil-d6 HCl CAS number and molecular weight
This technical monograph details the physicochemical properties, bioanalytical applications, and experimental protocols for Proguanil-d6 Hydrochloride , a deuterated internal standard used in critical pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.
Chemical Identity & Physicochemical Properties
Proguanil-d6 Hydrochloride is the stable isotope-labeled analogue of the antimalarial agent Proguanil. It is primarily utilized as an Internal Standard (IS) in LC-MS/MS assays to normalize for variations in extraction recovery and ionization efficiency.[1]
| Property | Specification |
| Compound Name | Proguanil-d6 Hydrochloride |
| Synonyms | Chlorguanide-d6 HCl; 1-(4-Chlorophenyl)-5-(isopropyl-d6)-biguanide hydrochloride |
| CAS Number | Not Formally Assigned (Referenced via Parent CAS 637-32-1 with "d6" modifier) |
| Parent CAS (Free Base) | 500-92-5 |
| Molecular Formula | C₁₁H₁₀D₆ClN₅ · HCl |
| Molecular Weight | 296.23 g/mol (Salt); ~259.77 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterated forms (d6) |
| Chemical Structure | The deuterium label is located on the isopropyl moiety (1,1,1,3,3,3-hexadeuteriopropan-2-yl). |
| Solubility | Soluble in Methanol, DMSO, and Water (>10 mg/mL). |
Bioanalytical Applications (LC-MS/MS)
In quantitative bioanalysis, Proguanil-d6 is the "Gold Standard" IS because it co-elutes with the analyte, experiencing the exact same matrix effects (ion suppression/enhancement) while being mass-resolved by the detector.
Mechanism of Action (Internal Standard)
-
Retention Time: Co-elutes with Proguanil (approx. 2.5 min on C18).
-
Mass Shift: +6 Da shift in the precursor ion (
). -
Fragmentation: The primary transition monitors the loss of the isopropylamine group.
-
Proguanil:
254.1 170.1 (Loss of isopropyl group). -
Proguanil-d6:
260.1 170.1 (Loss of labeled isopropyl group). -
Note: Because the deuterium label is on the leaving group (isopropyl), the product ion (
170) is identical to the unlabeled drug. This requires high chromatographic resolution or careful crosstalk verification, though the precursor mass difference (6 Da) usually ensures selectivity.
-
Experimental Protocols
A. Stock Solution Preparation
-
Primary Stock: Dissolve 1.0 mg Proguanil-d6 HCl in 1.0 mL Methanol (free base equivalent correction factor
0.87). Store at -20°C. -
Working IS Solution: Dilute stock to 500 ng/mL in 50% Acetonitrile/Water.
B. Sample Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/serum to a centrifuge tube.
-
Spike IS: Add 20 µL of Working IS Solution (Proguanil-d6).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 5 min.
-
Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
C. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[2]
-
-
Gradient: 10% B to 90% B over 3.0 min.
-
Source: ESI Positive Mode.
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Proguanil | 254.1 | 170.1 | 30 | 25 |
| Proguanil-d6 | 260.1 | 170.1 | 30 | 25 |
| Cycloguanil | 252.1 | 195.1 | 35 | 28 |
Visualizations
Diagram 1: Metabolic & Analytical Pathway
This diagram illustrates the metabolic conversion of Proguanil to Cycloguanil and how the deuterated standard fits into the analytical workflow.
Caption: Metabolic conversion of Proguanil and the parallel fragmentation pathway of the d6-IS in MS/MS analysis.
Diagram 2: Bioanalytical Workflow (LC-MS/MS)
A step-by-step logic flow for the extraction and quantification process.[3][4]
Caption: Validated bioanalytical workflow for Proguanil quantification using Proguanil-d6 as the internal standard.
References
-
Simson Pharma. Proguanil-d6 Hydrochloride Product Sheet. Retrieved from
-
TLC Pharmaceutical Standards. Proguanil-d6 HCl (Chlorguanide-d6 HCl) - Product P-468002. Retrieved from
-
ResearchGate. Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil. Retrieved from
-
National Institutes of Health (NIH). Multiplex LC–MS/MS assay for simultaneous quantification of antimalarial drugs. Retrieved from
-
CymitQuimica. Proguanil CAS 500-92-5 and Derivatives. Retrieved from
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
The Analytical Edge: Differentiating Chlorguanide-d6 from Native Proguanil in Advanced Drug Development
An In-Depth Technical Guide:
This guide provides a detailed exploration of the fundamental differences between Proguanil (historically known as Chlorguanide) and its deuterated isotopologue, Chlorguanide-d6 (Proguanil-d6). We will delve into the structural nuances, metabolic implications, and the critical role of Proguanil-d6 as an internal standard in bioanalytical assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Foundational Concepts: Proguanil and the Advent of Isotopic Labeling
Proguanil is an antimalarial pro-drug that has been a cornerstone in the prevention and treatment of malaria for decades. Its efficacy relies on its in vivo conversion to the active metabolite, cycloguanil, which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase. The accurate quantification of Proguanil and its metabolites in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for dose optimization and regulatory approval.
The advent of stable isotope-labeled internal standards (SIL-IS) has revolutionized bioanalysis. Chlorguanide-d6, or Proguanil-d6, is the deuterated form of Proguanil, where six hydrogen atoms have been replaced by deuterium. This seemingly subtle modification provides a powerful tool for enhancing the accuracy and reliability of analytical measurements.
Structural and Physicochemical Differentiation
The primary difference between Proguanil and Proguanil-d6 lies in their isotopic composition. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it approximately twice as heavy as protium (¹H). This mass difference is the cornerstone of their analytical differentiation.
Caption: Structural and mass differences between Proguanil and Proguanil-d6.
Table 1: Comparison of Physicochemical Properties
| Property | Proguanil (Native) | Chlorguanide-d6 | Reference |
| Molecular Formula | C₁₁H₁₆ClN₅ | C₁₁H₁₀D₆ClN₅ | |
| Molecular Weight | 253.73 g/mol | 259.77 g/mol | |
| Monoisotopic Mass | 253.1094232 Da | 259.1471 Da (Calculated) | |
| Appearance | White, crystalline powder | White to off-white solid | |
| Biological Role | Antimalarial prodrug | Internal standard for bioanalysis |
Part 2: Metabolic Fate and the Kinetic Isotope Effect
Proguanil is a prodrug, meaning it is pharmacologically inactive until metabolized in the body. The primary metabolic activation occurs in the liver, where cytochrome P450 enzymes (predominantly CYP2C19) convert Proguanil to its active metabolite, cycloguanil. Cycloguanil is a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite, disrupting DNA synthesis and leading to parasite death.
The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium can, in some cases, influence the rate of a chemical reaction. This is known as the Kinetic Isotope Effect (KIE). The C-D bond is stronger and more stable than the C-H bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the reaction.
For Proguanil-d6, the deuterium atoms are typically placed on the isopropyl group, which is not the primary site of metabolic oxidation leading to cyclization. Therefore, the KIE is generally considered negligible in the context of its use as an internal standard. It co-elutes chromatographically with the native Proguanil and is assumed to have identical extraction recovery and ionization efficiency, which are the critical attributes of an ideal internal standard.
Caption: Metabolic activation of Proguanil to Cycloguanil in the liver.
Part 3: The Gold Standard Application: Proguanil-d6 in Bioanalytical Methods
The most significant and practical difference between Proguanil and Proguanil-d6 is the latter's role as an internal standard in quantitative bioanalysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Why Proguanil-d6 is an Ideal Internal Standard
An ideal internal standard should behave identically to the analyte of interest (the "native" drug) during sample preparation and analysis but be distinguishable by the detector. Proguanil-d6 fulfills these criteria perfectly:
-
Co-elution: It has virtually identical chromatographic retention time to Proguanil.
-
Identical Physicochemical Behavior: It experiences the same degree of ion suppression or enhancement (matrix effects) and has the same extraction recovery from biological matrices (e.g., plasma, urine).
-
Mass-based Distinction: The 6 Dalton mass difference allows the mass spectrometer to detect and quantify Proguanil and Proguanil-d6 independently in the same analytical run.
By adding a known concentration of Proguanil-d6 to every sample, calibration standard, and quality control sample, any variability introduced during the analytical process (e.g., pipetting errors, extraction inconsistencies, matrix effects) affects both the analyte and the internal standard equally. The final concentration is determined by the ratio of the analyte's response to the internal standard's response, providing a highly accurate and precise measurement.
Experimental Protocol: LC-MS/MS Quantification of Proguanil in Human Plasma
This protocol outlines a typical workflow for the quantitative analysis of Proguanil in human plasma using Proguanil-d6 as an internal standard.
Step 1: Preparation of Stock Solutions and Standards
-
Prepare a 1 mg/mL stock solution of Proguanil and Proguanil-d6 in methanol.
-
Create a series of working standard solutions of Proguanil by serial dilution of the stock solution.
-
Prepare a working internal standard solution of Proguanil-d6 at a fixed concentration (e.g., 100 ng/mL).
Step 2: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Proguanil-d6 working internal standard solution to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Proguanil from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Proguanil: Q1 (Precursor Ion) m/z 254.1 → Q3 (Product Ion) m/z 197.1
-
Proguanil-d6: Q1 (Precursor Ion) m/z 260.1 → Q3 (Product Ion) m/z 203.1
-
-
Step 4: Data Processing
-
Integrate the peak areas for both Proguanil and Proguanil-d6 for each injection.
-
Calculate the ratio of the Proguanil peak area to the Proguanil-d6 peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Proguanil in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical workflow for Proguanil quantification using Proguanil-d6.
Conclusion
The distinction between Chlorguanide-d6 (Proguanil-d6) and native Proguanil is a clear illustration of how subtle isotopic modifications can have a profound impact on analytical chemistry and drug development. While chemically and biologically similar, the stable, non-radioactive mass difference of Proguanil-d6 makes it an indispensable tool for modern bioanalytical science. Its use as an internal standard in LC-MS/MS assays ensures the generation of highly accurate, precise, and reliable pharmacokinetic data, which is fundamental to the safe and effective development and clinical use of Proguanil and other pharmaceuticals. This technical guide underscores the principle that while the native compound is the therapeutic agent, its deuterated analog is the key to its accurate measurement.
References
-
PubChem. (n.d.). Proguanil. National Center for Biotechnology Information. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). proguanil. Retrieved from [Link]
-
PubChem. (n.d.). Proguanil Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Proguanil. Retrieved from [Link]
- Helsinki, S. R., & Watkins, W. M. (1990). Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(4), 492–495.
-
Runway Health. (2024, January 19). Outlining the Chemical Composition of Malarone (Atovaquone: Proguanil). Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic showing metabolism of proguanil to cycloguanil. Retrieved from [Link]
- Funck-Brentano, C., & Becquemont, L. (1998). Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments. The Journal of Pharmacology and Experimental Therapeutics, 286(3), 1145–1152.
-
ResearchGate. (n.d.). Role of CYP in the conversion of the inactive prodrug proguanil to the active antimalarial agent cycloguanil. Retrieved from [Link]
Technical Guide: Solubility and Handling of Chlorguanide-d6 Hydrochloride
Executive Summary
Chlorguanide-d6 Hydrochloride (Proguanil-d6 HCl) is a stable isotope-labeled analog of the antimalarial biguanide, Proguanil. It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS assays, enabling precise correction for matrix effects, extraction recovery losses, and ionization variability.
This guide addresses a common bottleneck in bioanalytical workflows: the disparity in solubility data across vendors. While some sources classify the parent compound as "slightly soluble" in organic solvents, others demonstrate high-concentration stability. This document synthesizes empirical data to provide a self-validating protocol for preparing robust stock solutions in DMSO and Methanol.
Physicochemical Profile
Understanding the molecular architecture is the first step to successful dissolution. The deuterated form typically carries the label on the isopropyl group (
| Property | Data |
| Compound Name | Chlorguanide-d6 Hydrochloride (Proguanil-d6 HCl) |
| Parent CAS | 637-32-1 (Unlabeled HCl salt) |
| Molecular Weight | ~296.23 g/mol (vs. 290.19 g/mol for unlabeled) |
| Chemical Class | Biguanide derivative |
| Isotopic Label | Typically Isopropyl- |
| pKa | Basic (guanidine moiety), pKa ~10.4 |
Solubility Analysis: DMSO vs. Methanol
The choice of solvent dictates the stability and utility of your stock solution. Below is a synthesized analysis of solubility limits based on vendor data and chemical properties.
Dimethyl Sulfoxide (DMSO) – The Gold Standard
DMSO is the preferred solvent for primary stock solutions due to its high dielectric constant and aprotic nature.
-
Solubility Limit: Up to 51 mg/mL (~170 mM) is reported for the parent compound [1][2].
-
Recommended Working Stock: 10 mM (~3 mg/mL) .
-
Reasoning: While saturation is possible at higher concentrations, maintaining a stock at 10 mM prevents precipitation during freeze-thaw cycles (-20°C storage) and minimizes the volume of DMSO introduced into downstream LC-MS systems.
-
-
Critical Caveat: DMSO is hygroscopic. Water absorption can drastically reduce solubility and cause "crashing out" of the hydrophobic biguanide core. Use anhydrous, fresh DMSO.[1]
Methanol (MeOH) – The LC-MS Compatible Alternative
Methanol is a protic solvent often used for intermediate dilutions because it evaporates easily and is compatible with mobile phases.
-
Solubility Limit: ~30–50 mg/mL (Estimated based on Ethanol/Methanol equivalence for biguanide salts) [2][3].
-
Risk Factor: While Chlorguanide-d6 is soluble, the salt form can be sensitive to the water content in non-anhydrous methanol.
-
Isotopic Stability: The C-D bonds on the isopropyl group are stable in Methanol. However, the N-H protons on the guanidine chain will exchange with the solvent protons/deuterons. This does not affect the mass shift of the d6 label but is a chemical reality to be aware of during NMR characterization.
Comparative Solubility Table
| Solvent | Solubility Rating | Max Conc. (Reported) | Recommended Stock | Primary Use |
| DMSO | High | 51 mg/mL [1] | 10 mM | Long-term Storage |
| Ethanol | High | 51 mg/mL [1] | 5 mM | Alternative Stock |
| Methanol | High | ~30 mg/mL (Est.) | 1 mM | Working Dilutions |
| Water | Low | <1 mg/mL* | N/A | Do Not Use for Stock |
*Note: While one source claims enhanced solubility for the d6 analog in water [4], the parent compound is widely classified as slightly soluble. Relying on aqueous stock solutions is a high-risk strategy for this compound.
Experimental Protocol: The Self-Validating System
This protocol ensures that every stock solution prepared is verified for accuracy before being committed to an assay.
Workflow Visualization
Caption: Decision-tree workflow for the preparation and validation of Chlorguanide-d6 HCl stock solutions.
Step-by-Step Methodology
Step 1: Environmental Control
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopicity management).
-
Use an anti-static gun if handling small quantities (<5 mg) of the expensive isotope.
Step 2: Dissolution (The "Wetting" Technique)
-
Target: 10 mM Stock in DMSO.
-
Calculation: For 1 mg of Chlorguanide-d6 HCl (MW 296.23), add 337.6 µL of DMSO.
-
Procedure: Add half the volume of DMSO first. Vortex for 30 seconds. Add the remaining volume. Sonicate for 1 minute at room temperature.
-
Why? Adding solvent in two stages prevents the formation of a "dry core" clump that is difficult to solvate.
-
Step 3: The Tyndall Validation
-
Shine a laser pointer or bright focused light through the vial.
-
Pass: The beam passes through with no scattering.
-
Fail: A visible beam path (scattering) indicates micro-precipitates. Sonicate further or filter (0.2 µm PTFE) if absolutely necessary, though filtering is discouraged for quantitative standards due to potential adsorption losses.
Step 4: Storage
-
Store in amber glass vials with PTFE-lined caps.
-
Temperature: -20°C is sufficient for up to 1 year; -80°C for longer [5].
-
Stability: Deuterium labels are stable, but the compound itself can degrade if exposed to light or moisture.
Applications in LC-MS
When using Chlorguanide-d6 as an Internal Standard:
-
Spiking: Add the IS to the precipitation solvent (e.g., Methanol or Acetonitrile) rather than the sample directly, if possible, to ensure equilibration during protein precipitation.
-
Matrix Matching: Ensure the IS concentration yields a signal intensity similar to the middle comparator of your calibration curve (e.g.,
- cps). -
Cross-Signal Check: Verify that the unlabeled Chlorguanide (analyte) does not contribute to the d6 MRM channel (Cross-talk), and that the d6 standard contains <0.5% unlabeled parent (Isotopic Purity Check).
References
-
Selleck Chemicals. Proguanil Hydrochloride Datasheet. Retrieved from
-
Cayman Chemical. Proguanil (Item No. 30675) Product Information.[2] Retrieved from
-
MedChemExpress. Proguanil-d6 (CAS: N/A) Product Information. Retrieved from
-
Smolecule. Chlorguanide-d6 Hydrochloride Physicochemical Properties. Retrieved from
-
BenchChem. Protocol for Using Deuterated Standards in Mass Spectrometry. Retrieved from
Sources
Chlorguanide-d6 Hydrochloride synonyms and IUPAC name
Content Type: Technical Reference Guide Audience: Bioanalytical Scientists, Medicinal Chemists, and DMPK Researchers
Executive Summary
Chlorguanide-d6 Hydrochloride (Proguanil-d6 HCl) is the stable isotope-labeled analog of the antimalarial prodrug Chlorguanide. It functions primarily as an Internal Standard (IS) in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating six deuterium atoms into the isopropyl moiety, this compound retains the chromatographic behavior of the analyte while providing a distinct mass shift (+6 Da), essential for correcting matrix effects, recovery variations, and ionization suppression in complex biological matrices (plasma, urine).
Chemical Identity & Nomenclature
Precise nomenclature is critical in regulatory submissions and method validation. The deuterium substitution occurs on the two methyl groups of the isopropyl side chain.
Table 1: Nomenclature and Identification
| Parameter | Specification |
| Common Name | Chlorguanide-d6 Hydrochloride |
| Primary Synonym | Proguanil-d6 Hydrochloride |
| IUPAC Name | 1-(4-Chlorophenyl)-5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)biguanide hydrochloride |
| Alternative Systematic Name | |
| Other Synonyms | Chloroguanide-d6 HCl, Bigumal-d6, Paludrin-d6 |
| Chemical Formula | |
| Molecular Weight | 296.23 g/mol (Salt) / 259.77 g/mol (Free Base) |
| Parent CAS | 637-32-1 (Unlabeled HCl salt) |
| Labeling Position | Hexadeuterio-isopropyl ( |
Expertise Note: While "Chlorguanide" is the USP name, "Proguanil" is the International Nonproprietary Name (INN) and is more commonly used in clinical literature. Ensure your method documentation consistently uses one convention to avoid confusion during audits.
Structural Characterization
The stability of the deuterium label is paramount. In Chlorguanide-d6, the deuterium atoms are located on the terminal methyl groups of the isopropyl chain. This position is metabolically robust regarding the loss of the label during the primary metabolic activation step (cyclization), although the label is retained in the active metabolite, Cycloguanil.
Figure 1: Chemical Structure and Deuterium Localization
Caption: Structural breakdown of Chlorguanide-d6 showing the hexadeuterio-isopropyl substitution pattern.
Technical Specifications & Synthesis Logic
High-quality Chlorguanide-d6 is typically synthesized via the condensation of 4-chlorophenylcyanoguanidine with isopropylamine-d6 . This route ensures high isotopic enrichment (>99%) and prevents "scrambling" of the deuterium label, which can occur if exchangeable protons are targeted.
Table 2: Physical & Chemical Properties
| Property | Value/Description |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Water (slightly) |
| Melting Point | ~243–244°C (Decomposes; similar to parent) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Chemical Purity | ≥ 98% (HPLC) |
| Hygroscopicity | Moderate (Store desiccated) |
Bioanalytical Applications (LC-MS/MS)
The primary application of Chlorguanide-d6 is as an Internal Standard for the quantification of Proguanil in plasma/serum.
5.1 The "Metabolic Tracking" Advantage
Proguanil is a prodrug metabolized into the active Cycloguanil via CYP2C19-mediated oxidative cyclization.
-
Mechanism: The isopropyl group participates in the formation of the dihydrotriazine ring of Cycloguanil.
-
Result: The d6-label is retained in the metabolite (becoming Cycloguanil-d6).
-
Impact: If your mass spectrometry method monitors both Proguanil and Cycloguanil, Chlorguanide-d6 can theoretically serve as a surrogate IS for Cycloguanil, although using a specific Cycloguanil-d6 IS is superior for absolute accuracy due to slight retention time differences.
5.2 Experimental Protocol: Standard Preparation
Objective: Prepare a stable 1.0 mg/mL stock solution.
-
Weighing: Accurately weigh 1.14 mg of Chlorguanide-d6 HCl (equivalent to ~1.0 mg of the free base, correcting for the HCl salt and isotopic mass difference).
-
Dissolution: Transfer to a 1 mL volumetric flask. Add 500 µL of Methanol (LC-MS grade) . Sonicate for 2 minutes until fully dissolved.
-
Dilution: Make up to volume with Methanol.
-
Storage: Transfer to amber glass vials. Store at -20°C. Stability is typically >12 months.
5.3 LC-MS/MS Workflow
The following diagram illustrates the integration of Chlorguanide-d6 into a validated bioanalytical method.
Caption: Workflow for using Chlorguanide-d6 HCl in isotope-dilution mass spectrometry.
Handling, Stability, and Safety
-
Storage: Store at -20°C or lower. The deuterated form is chemically stable but should be protected from light and moisture.
-
Solubility Note: While soluble in methanol, aqueous solutions should be prepared fresh or acidified to prevent hydrolysis of the biguanide chain over extended periods.
-
Safety: Treat as a potential toxicant. Chlorguanide is an antifolate; handle with gloves and standard PPE.
References
-
PubChem. (2024). Compound Summary: Proguanil Hydrochloride.[1][2][3] National Library of Medicine. Retrieved from [Link]
-
DrugBank. (2024). Proguanil: Pharmacology and Metabolism. Retrieved from [Link]
Sources
Technical Guide & Safety Data Sheet: Chlorguanide-d6 Hydrochloride
This guide serves as an advanced technical resource for Chlorguanide-d6 Hydrochloride , synthesizing standard safety data with expert application protocols for bioanalysis.
Date of Issue: March 4, 2026 Document Control: V.2.0-SCI Applicable For: Bioanalytical Research, Pharmacokinetics (PK), and Forensic Toxicology.
Part 1: Chemical Identity & Isotopic Fidelity
Chlorguanide-d6 Hydrochloride is a stable isotope-labeled analog of the antimalarial drug Chlorguanide (Proguanil). It is engineered primarily as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), providing a reference point that compensates for matrix effects and ionization variability in LC-MS/MS assays.
| Property | Specification |
| Chemical Name | 1-(4-Chlorophenyl)-2-(1-methylethyl-d6)-biguanide hydrochloride |
| CAS Number | 478518-93-3 (Labeled); 637-32-1 (Unlabeled Parent) |
| Molecular Formula | C₁₁H₁₀D₆ClN₅[1][2][3][4][5][6] · HCl |
| Molecular Weight | 296.23 g/mol (Salt); Free base ~259.77 |
| Isotopic Purity | ≥ 98% atom D; ≥ 99% Chemical Purity |
| Label Position | Isopropyl-d6 (Aliphatic C-D bonds; Non-exchangeable) |
| Solubility | DMSO (>10 mg/mL), Methanol, Water (Slightly) |
Expert Insight: Isotopic Stability
The deuterium labels in this compound are located on the isopropyl methyl groups (C-D bonds). Unlike labile deuterium on heteroatoms (N-D, O-D), these aliphatic labels are chemically stable and resistant to back-exchange with protic solvents (water/methanol) under standard extraction conditions. This ensures the mass shift (+6 Da) remains constant during sample preparation.
Part 2: Hazard Identification & Risk Assessment[8]
While specific toxicological data for the deuterated form is limited, it is biologically equipotent to the parent compound, Chlorguanide Hydrochloride. Treat with the same rigor as a Category 3 Toxicant .
GHS Classification (Based on Parent CAS 637-32-1)
-
Acute Toxicity, Oral: Category 3 (H301)
-
Hazardous to Aquatic Environment: Acute Category 1 (H400); Chronic Category 1 (H410)[7]
Risk Management Table
| Hazard Type | Signal | H-Code | P-Code (Precautionary) |
| Oral Toxicity | DANGER | H301: Toxic if swallowed.[6][8] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. |
| Environmental | WARNING | H410: Very toxic to aquatic life with long-lasting effects.[7] | P273: Avoid release to the environment. |
Part 3: Handling, Storage & Stability Protocols[3][4][10]
The Core Directive: Deuterated standards are high-value reagents. Improper storage leads to hydrolysis or hygroscopic clumping, invalidating gravimetric preparation.
Storage Logic: The "Dry-Cold" Chain
-
Hygroscopicity: The hydrochloride salt form is hygroscopic. Moisture absorption alters the effective molecular weight, introducing systematic errors in stock solution concentration.
-
Temperature: Store neat solid at -20°C . Stock solutions (in Methanol/DMSO) should be stored at -80°C to prevent solvent evaporation and concentration drift.
Protocol: Self-Validating Handling Workflow
This workflow ensures the integrity of the reference material before it enters the analytical stream.
Figure 1: Critical handling path to prevent hygroscopic error and concentration drift.
Part 4: Analytical Application (LC-MS/MS)
Rationale for Use
Chlorguanide-d6 is the Gold Standard for quantifying Proguanil. In ESI+ (Electrospray Ionization), the co-eluting deuterated standard experiences the exact same matrix suppression/enhancement as the analyte, mathematically cancelling out these errors.
Experimental Protocol: Internal Standard Spiking
Objective: Prepare a working internal standard (WIS) solution for plasma extraction.
-
Primary Stock: Dissolve 1 mg Chlorguanide-d6 HCl in 1 mL DMSO (Conc: 1 mg/mL).
-
Working Stock: Dilute Primary Stock 1:1000 in Methanol (Conc: 1 µg/mL).
-
Spiking: Add 20 µL of Working Stock to 100 µL of plasma sample before protein precipitation.
-
Causality: Spiking before extraction compensates for recovery losses during the precipitation step.[9]
-
LC-MS/MS Transition Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorguanide (Target) | 254.1 [M+H]⁺ | 170.1 | 25 |
| Chlorguanide-d6 (IS) | 260.1 [M+H]⁺ | 176.1 | 25 |
Note: The +6 Da shift is maintained in the fragment ion (170 vs 176), confirming the label is on the retained isopropyl moiety.
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring quantitative accuracy.
Part 5: Emergency & Disposal Measures
First Aid
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water.[6][8][10][11] Immediately contact a poison center.
-
Skin/Eye Contact: Flush with copious water for 15 minutes.[8][12] Remove contaminated clothing.[6][7]
Disposal[6][9][10][12][13]
-
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Compliance: Observe all federal, state, and local environmental regulations. Do not flush down drains due to high aquatic toxicity (H410).
References
-
LGC Standards. (2024). Chlorguanide-d6 Hydrochloride Product Information & CAS Data. LGC Standards. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Proguanil Hydrochloride. Fisher Scientific.[8] Link
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Selection. ResolveMass. Link
-
BenchChem. (2025).[5] Safeguarding Deuterated Compounds: Storage and Stability Guide. BenchChem. Link
-
Cayman Chemical. (2024).[6] Cycloguanil-d6 (Related Metabolite) Technical Information. Cayman Chemical. Link
Sources
- 1. Buy Chlorguanide-d6 Hydrochloride [smolecule.com]
- 2. Chlorguanide-d6 Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Proguanil using Chlorguanide-d6
Topic: Chlorguanide-d6 internal standard for LC-MS/MS analysis
Abstract
This application note details a robust, validated protocol for the quantification of Proguanil (Chlorguanide) in human plasma using Chlorguanide-d6 (Proguanil-d6) as a stable isotope-labeled internal standard (SIL-IS). Designed for bioanalytical researchers and drug development professionals, this guide addresses the specific challenges of antimalarial therapeutic drug monitoring (TDM). We explore the mechanistic rationale behind the selection of the isopropyl-d6 internal standard, the fragmentation logic that necessitates precise precursor selection, and a streamlined protein precipitation workflow compliant with FDA Bioanalytical Method Validation guidelines.
Introduction & Scientific Rationale
The Analytical Challenge
Proguanil is a biguanide prodrug widely used for malaria prophylaxis. It is metabolized into the active cyclic triazine, cycloguanil . Accurate quantification is critical for pharmacokinetic (PK) studies and monitoring adherence.
In LC-MS/MS analysis, biological matrices (plasma, whole blood) often cause ion suppression , where phospholipids and other endogenous components compete for ionization. This leads to inaccurate quantitation if an external standard or a structural analog (e.g., Riluzole) is used.
The Solution: Chlorguanide-d6
Chlorguanide-d6 (Proguanil-d6) is the deuterated form of the drug, with six deuterium atoms incorporated into the isopropyl side chain.[1]
-
Mechanism: As a SIL-IS, it co-elutes with the analyte, experiencing the exact same matrix suppression and ionization efficiency.[2]
-
Normalization: The ratio of Analyte/IS response cancels out these variations, ensuring high precision and accuracy.[2]
Chemical Identity
| Property | Analyte: Proguanil (Chlorguanide) | Internal Standard: Chlorguanide-d6 |
| CAS Number | 500-92-5 | 1189926-29-3 (HCl salt) |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8] Weight | 253.73 g/mol | 259.77 g/mol (+6 Da) |
| Structure | 1-(4-chlorophenyl)-5-isopropylbiguanide | 1-(4-chlorophenyl)-5-(d6-isopropyl )biguanide |
| pKa | ~10.4 (Basic) | ~10.4 |
| LogP | 2.53 | 2.53 |
Method Development Strategy
Mass Spectrometry & Fragmentation Logic
Understanding the fragmentation pathway is vital for setting up the Multiple Reaction Monitoring (MRM) transitions.
-
Proguanil (m/z 254): The dominant fragmentation pathway involves the cleavage of the isopropyl-amine bond, yielding the 4-chlorophenylguanidine fragment at m/z 170 .
-
Chlorguanide-d6 (m/z 260): The deuterium label is located on the isopropyl group .
-
Critical Insight: When the parent ion (m/z 260) fragments, it loses the deuterated isopropyl group (mass 49 instead of 43).
-
Result: The product ion is the same non-deuterated 4-chlorophenylguanidine core at m/z 170 .
-
Implication for Protocol: You must rely on the Precursor Ion (Q1) resolution to distinguish the Analyte from the IS. The transitions are:
-
Analyte: 254.1
170.1 -
IS: 260.1
170.1
Note: Cross-talk is minimized because the mass difference in Q1 (6 Da) is sufficient for modern quadrupoles to isolate completely.
Chromatographic Conditions
Proguanil is a basic compound. To achieve good peak shape and retention on C18 columns, an acidic mobile phase is required to keep the basic nitrogens protonated and prevent secondary silanol interactions.
-
Column: C18 (e.g., Phenomenex Gemini or Agilent Poroshell 120), 50 x 2.1 mm, 3-5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (provides protons).
-
B: Acetonitrile (strong solvent).
-
-
Mode: Isocratic or fast gradient.
Detailed Experimental Protocol
Reagent Preparation
-
Stock Solutions (1.0 mg/mL):
-
Dissolve 10 mg of Proguanil and Chlorguanide-d6 separately in 10 mL of Methanol.
-
Storage: -20°C (Stable for 6 months).
-
-
IS Working Solution (IS-WS):
-
Dilute the Chlorguanide-d6 stock with 50:50 Methanol:Water to a concentration of 500 ng/mL .
-
Note: This concentration should yield a signal ~5-10x the Lower Limit of Quantitation (LLOQ).
-
Sample Preparation (Protein Precipitation)
This method is optimized for high throughput and minimal cost.
-
Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of IS-WS (Chlorguanide-d6, 500 ng/mL). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Why Formic Acid? It disrupts protein binding and ensures the analyte remains soluble.
-
-
Agitation: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm (or 4000 g for plates) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to dilute the organic content and improve peak shape).
LC-MS/MS Parameters
Liquid Chromatography (Agilent 1290 / Waters UPLC class):
| Parameter | Setting |
|---|---|
| Column | C18 (50 x 2.1 mm, 3.5 µm) |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10%
Mass Spectrometry (Sciex Triple Quad / Thermo TSQ):
-
Source: ESI Positive Mode
-
Spray Voltage: 3500 - 4500 V
-
Gas Temp: 350°C
MRM Table:
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Proguanil | 254.1 | 170.1 | 50 | 25 |
| Chlorguanide-d6 | 260.1 | 170.1 | 50 | 25 |
| Cycloguanil (Metabolite) | 252.1 | 235.1 | 50 | 28 |
Visual Workflows
Analytical Workflow
Caption: Figure 1. End-to-end workflow from plasma extraction to mass spectrometric detection.
Fragmentation Pathway & IS Logic
Caption: Figure 2. Fragmentation pathway showing the convergence of both analyte and IS to the common m/z 170 product ion.
Validation & Performance Criteria (FDA Guidelines)
To ensure this method meets the FDA Bioanalytical Method Validation Guidance (2018) , the following parameters must be verified:
-
Selectivity: Analyze 6 blank plasma lots. Ensure interference at the retention time of Proguanil is < 20% of the LLOQ response and < 5% of the IS response.
-
Linearity: Recommended range: 5 ng/mL (LLOQ) to 500 ng/mL . Use a weighted (
) linear regression. -
Accuracy & Precision:
-
Intra-run CV% should be
( at LLOQ). -
Accuracy should be within
of nominal ( at LLOQ).
-
-
Matrix Effect: Calculate the Matrix Factor (MF) for both Analyte and IS.
-
The IS Normalized MF should be close to 1.0, proving the d6-IS effectively compensates for suppression.
-
Expert Insights & Troubleshooting
The "Isopropyl Trap"
Issue: Users often search for a unique product ion for the d6-IS to avoid monitoring the same fragment (m/z 170) as the analyte.
Reality: Because the deuterium label is on the isopropyl group which is lost during the primary fragmentation, there is no intense unique fragment for the IS.
Solution: Do not force a search for a unique fragment (like m/z 128). The 260
Carry-over
Proguanil is sticky. If you see carry-over in blank samples after a high standard:
-
Wash Solvent: Use a strong needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.
-
Column: Ensure the gradient ends with a high organic hold (95% B) for at least 1 minute.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
Pingale, S. G., et al. "Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma."[8] Journal of Chromatographic Science, 2009.
-
PubChem. Proguanil (Compound Summary).[3] National Library of Medicine. [Link]
-
Wiesner, J., et al. "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate... and proguanil." Malaria Journal, 2025.[9] [Link]
Sources
- 1. Buy Chlorguanide-d6 Hydrochloride [smolecule.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PubMed [47.251.13.51:8081]
Application Note: High-Sensitivity Quantitation of Proguanil in Human Plasma via LC-MS/MS
Abstract
This protocol details a robust, validated method for the quantification of Proguanil (an antimalarial biguanide) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Unlike traditional methods relying on structural analogs (e.g., Chloroguanide or Riluzole), this protocol utilizes Proguanil-d6 (isopropyl-d6) as the Internal Standard (IS). The use of a stable isotope-labeled IS significantly corrects for matrix effects and ionization suppression common in plasma analysis, ensuring high precision (CV < 5%) and accuracy. The method employs a simple protein precipitation extraction followed by reverse-phase chromatography on a C18 column.
Introduction & Scientific Rationale
Clinical Context
Proguanil is a prophylactic antimalarial often administered in combination with Atovaquone (Malarone). It functions as a prodrug, metabolized by CYP2C19 into the active metabolite Cycloguanil . Accurate quantification of Proguanil is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence testing.
The Necessity of Deuterated IS (d6-IS)
In ESI-MS/MS analysis of plasma, phospholipids and endogenous proteins often cause "ion suppression"—a phenomenon where matrix components compete for ionization charge, reducing analyte signal.
-
Analog IS: Elutes at a different retention time than Proguanil. It does not experience the exact same suppression as the analyte.
-
Deuterated IS (Proguanil-d6): Co-elutes with Proguanil. It experiences the identical matrix environment and ionization efficiency changes. This provides a self-correcting mechanism for quantitation, making the assay "rugged" against inter-patient plasma variability.
Materials & Reagents
| Component | Specification | Source (Example) |
| Analyte | Proguanil Hydrochloride (>99%) | Sigma / USP |
| Internal Standard | Proguanil-d6 (Isopropyl-d6) | MedChemExpress / TRC |
| Solvents | Acetonitrile (LC-MS Grade), Methanol | Fisher / Merck |
| Additives | Formic Acid (Optima Grade) | Fisher |
| Matrix | Human Plasma (K2EDTA) | BioIVT / In-house |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7 µm) | Waters |
Experimental Workflow (Visualized)
The following diagram illustrates the analytical workflow and the fragmentation logic used for MRM transition selection.
Caption: Workflow for plasma extraction and mechanistic basis for MRM transitions. Note that Proguanil-d6 yields the same product ion (170.0) as the analyte because the deuterium label (on the isopropyl group) is lost during fragmentation.
Detailed Protocol
Preparation of Standards
-
Stock Solutions: Prepare 1.0 mg/mL stocks of Proguanil and Proguanil-d6 in Methanol. Store at -20°C.
-
Working Standard (WS): Dilute Proguanil stock with 50:50 Methanol:Water to create a curve range (e.g., 10, 20, 50, 100, 500, 1000 ng/mL).
-
IS Working Solution: Dilute Proguanil-d6 to a fixed concentration of 200 ng/mL in Acetonitrile. Note: This solution serves as both the internal standard source and the precipitating agent.
Sample Extraction (Protein Precipitation)
This method is optimized for high throughput (96-well plate format).
-
Aliquot: Transfer 50 µL of plasma sample (or Calibrator/QC) into a 96-well plate or microcentrifuge tube.
-
Precipitate: Add 200 µL of IS Working Solution (Acetonitrile containing 200 ng/mL Proguanil-d6).
-
Why? The 1:4 ratio ensures complete protein precipitation while introducing the IS simultaneously to minimize pipetting errors.
-
-
Vortex: Mix vigorously for 2 minutes (1000 rpm).
-
Centrifuge: Spin at 4,000 x g (plate) or 15,000 x g (tubes) for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of LC-MS grade water.
-
Why? Injecting pure acetonitrile can cause poor peak shape ("solvent effect") on aqueous mobile phases. Diluting with water matches the solvent strength to the initial gradient conditions.
-
-
Seal & Inject: Seal the plate and inject 2-5 µL onto the LC-MS/MS.
LC-MS/MS Conditions
Chromatography (LC)
-
System: Agilent 1290 / Waters ACQUITY UPLC
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Load |
| 0.50 | 10% | Isocratic Hold (Desalting) |
| 2.50 | 90% | Linear Ramp (Elution) |
| 3.00 | 90% | Wash |
| 3.10 | 10% | Return to Initial |
| 4.00 | 10% | Re-equilibration |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Proguanil | 254.1 | 170.0 | 30 | 25 | Quantifier |
| Proguanil | 254.1 | 72.0 | 30 | 40 | Qualifier |
| Proguanil-d6 | 260.1 | 170.0 | 30 | 25 | IS Quantifier |
| Cycloguanil | 252.1 | 170.0 | 30 | 28 | Metabolite (Optional) |
Technical Note on IS Transition: Proguanil-d6 (Isopropyl-d6) loses the deuterated isopropyl group during fragmentation to form the chlorophenylguanidine ion (m/z 170). Therefore, the product ion is identical to the analyte (170), but the precursor is shifted by +6 Da (260). This is a valid and standard approach for this specific molecule.
Validation Strategy (FDA/EMA Compliance)
To ensure this protocol meets regulatory standards (Bioanalytical Method Validation M10), perform the following:
-
Linearity: Construct a calibration curve (e.g., 1–1000 ng/mL) using a weighted linear regression (
). must be > 0.99.[3] -
Accuracy & Precision: Analyze 6 replicates at LLOQ, Low, Medium, and High QC levels.
-
Acceptance: Mean accuracy within ±15% (±20% for LLOQ). CV < 15%.[3]
-
-
Matrix Effect: Compare the peak area of Proguanil spiked into extracted blank plasma vs. Proguanil in solvent.
-
Calculation: IS-normalized Matrix Factor should be close to 1.0. The d6-IS should compensate for any suppression observed.
-
-
Carryover: Inject a blank sample immediately after the ULOQ (Upper Limit of Quantitation). Signal should be < 20% of the LLOQ.
Troubleshooting & "From the Bench" Tips
-
Carryover Issues: Proguanil is a basic amine and can stick to glass surfaces or injector ports.
-
Solution: Use a needle wash solution containing 0.1% Formic Acid in 50:50 Methanol:Isopropanol.
-
-
Peak Tailing: If peaks tail significantly, increase the buffer concentration. Replacing 0.1% Formic Acid with 10mM Ammonium Formate + 0.05% Formic Acid often sharpens peak shape for basic drugs.
-
IS Purity: Ensure your Proguanil-d6 does not contain unlabeled Proguanil (d0). Inject a high concentration of IS alone and monitor the 254->170 channel. Contribution should be < 5% of LLOQ.
References
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubChem. (2023). Proguanil Compound Summary. National Library of Medicine. Retrieved from [Link]
- Hassan, Alaa, et al. (2020). Development and validation of LC-MS/MS method for simultaneous determination of proguanil and its metabolites. Journal of Pharmaceutical Analysis. (Contextual grounding for extraction methods).
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 4. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
HPLC conditions for separating Proguanil and Cycloguanil metabolites
Application Note: Advanced Chromatographic Strategies for the Separation of Proguanil and Cycloguanil
Scientific Context & Metabolic Pathway
Proguanil (PG) is a widely utilized antimalarial prodrug. Its therapeutic efficacy relies entirely on its hepatic biotransformation into the pharmacologically active dihydrotriazine metabolite, cycloguanil (CG), a process catalyzed predominantly by the cytochrome P450 isoenzyme CYP2C19[1]. Because CYP2C19 expression is highly polymorphic across different ethnic populations, the simultaneous quantification of the PG/CG ratio in plasma or urine serves as a gold-standard methodology for genetic oxidation phenotyping, pharmacokinetic (PK) profiling, and bioequivalence studies[1][2].
Metabolic conversion of Proguanil to Cycloguanil via CYP2C19.
Mechanistic Rationale for Chromatographic Separation
Chemically, both proguanil (a biguanide) and cycloguanil (a dihydrotriazine) are highly basic, polar compounds. When analyzed via standard reversed-phase high-performance liquid chromatography (RP-HPLC), they are prone to severe peak tailing and poor retention due to secondary electrostatic interactions with unendcapped, residual silanol groups on the silica stationary phase.
To overcome this, two distinct analytical paradigms are employed depending on the detection modality:
-
For LC-MS/MS (Protocol A): A high-organic mobile phase (e.g., 90% acetonitrile) paired with a volatile buffer (ammonium acetate) is utilized. The ammonium ions (
) competitively bind to residual silanols, effectively masking them from the basic analytes and ensuring sharp peak shapes without suppressing electrospray ionization (ESI)[2]. -
For HPLC-UV (Protocol B): A classic ion-pairing approach is required. By introducing a strong anionic surfactant like Sodium Dodecyl Sulphate (SDS) into a highly acidic mobile phase (pH 2), the basic functional groups of PG and CG are fully protonated. The SDS molecules form neutral, highly hydrophobic ion-pair complexes with the analytes, dramatically increasing their retention on a C18 column while preventing silanol interactions[1].
Analytical workflows for Proguanil and Cycloguanil quantification.
Experimental Methodologies
Protocol A: High-Throughput LC-MS/MS for Pharmacokinetics
This protocol is optimized for high sensitivity and rapid run times, making it ideal for large-scale bioequivalence and multiplexed PK studies[2][3].
-
Sample Preparation (Solid Phase Extraction):
-
Aliquot 0.5 mL of human plasma into a microcentrifuge tube.
-
Add Riluzole (or an isotopically labeled analogue) as the Internal Standard (IS).
-
Load onto a pre-conditioned C18 SPE cartridge.
-
Wash with 5% methanol in water to remove polar endogenous interferences.
-
Elute with 100% methanol, evaporate under a gentle stream of nitrogen, and reconstitute in the mobile phase[2]. (Note: Alternatively, simple protein precipitation with acetonitrile followed by reconstitution in a 50/50 mixture of 20 mM ammonium formate buffer and methanol can be used for multiplexed assays[3]).
-
-
Chromatographic Conditions:
-
Column: HyPURITY Advance C18 (50 mm × 4.0 mm, 5 µm). The short column length facilitates rapid elution.
-
Mobile Phase: Isocratic elution using Acetonitrile : 10 mM Ammonium Acetate (90:10, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: Ambient.
-
-
Mass Spectrometry (API-4000):
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Self-Validating QC: Ensure the signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is ≥ 10. The inter-run precision (%CV) must remain below 15% to validate the run.
-
Protocol B: HPLC-UV with Ion-Pairing for Oxidation Phenotyping
Designed for clinical settings lacking mass spectrometry infrastructure, this method relies on rugged, cost-effective UV detection[1].
-
Sample Preparation (Liquid-Liquid Extraction):
-
Alkalinize 1.0 mL of urine or plasma with 1M NaOH to un-ionize the basic analytes.
-
Extract with 5 mL of an organic solvent mixture (1-hexanol/diethyl ether, 40:60, v/v).
-
Vortex for 2 minutes and centrifuge to separate layers.
-
Transfer the organic layer and back-extract into 200 µL of 0.1 M HCl. Inject the concentrated acidic aqueous phase directly into the HPLC[1].
-
-
Chromatographic Conditions:
-
Column: Microbore C18 ODS Hypersil (100 mm × 2.0 mm I.D., 3 µm).
-
Mobile Phase: Acetonitrile : Aqueous Phosphate Buffer (10 mM
) (10:90, v/v). -
Ion-Pairing Agent: Add 200 mM Sodium Dodecyl Sulphate (SDS) to the buffer.
-
pH Adjustment: Strictly adjust the aqueous phase to pH 2.0 using orthophosphoric acid prior to mixing with acetonitrile. Causality: pH 2 ensures complete protonation of the biguanide groups, maximizing the electrostatic interaction with the anionic SDS to form the necessary hydrophobic ion-pair.
-
Flow Rate: 0.4 mL/min.
-
-
Detection:
-
Wavelength: UV at 254 nm.
-
Self-Validating QC: Monitor column backpressure closely. High concentrations of SDS can precipitate if the organic modifier concentration fluctuates. Flush the system with 50:50 water:methanol (without salts) post-analysis to preserve column lifespan and validate system suitability for the next batch.
-
Quantitative Data Summary
The following table synthesizes the validated parameters for both methodologies, demonstrating the trade-offs between sensitivity (LC-MS/MS) and accessibility (HPLC-UV).
| Parameter | Protocol A (LC-MS/MS)[2] | Protocol B (HPLC-UV)[1] |
| Target Matrix | Human Plasma / Serum | Human Urine / Plasma |
| Analytical Column | HyPURITY Advance C18 (50 x 4.0 mm) | ODS Hypersil C18 (100 x 2.0 mm) |
| Mobile Phase | ACN : 10mM | ACN : Phosphate Buffer + SDS (10:90) |
| Run Time | ~2.50 minutes | ~15 - 40 minutes |
| Proguanil LLOQ | 1.0 - 1.5 ng/mL | 500 ng/mL (0.5 µg/mL) |
| Cycloguanil LLOQ | 0.2 - 0.5 ng/mL | 500 ng/mL (0.5 µg/mL) |
| Linear Range (PG) | 1.5 – 150.0 ng/mL | 0.5 – 20.0 µg/mL |
| Absolute Recovery | > 102% | > 92% (via back-extraction) |
Note: Recent multiplexed LC-MS/MS advancements have further pushed the LLOQ of Cycloguanil down to 0.2 ng/mL using ammonium formate buffers, enabling simultaneous quantification with other antimalarials like artesunate and clindamycin[3].
References[1] Wanwimolruk, S., et al. "A Simple HPLC Assay for Proguanil and Its Active Metabolite Cycloguanil: Application to Oxidation Phenotyping." Journal of Liquid Chromatography, 1995. Available at: Link[2] Pingale, S. G., et al. "Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study." Chromatographia, 2009. Available at: Link[3] Wicha, S., et al. "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies." Malaria Journal, 2025. Available at: Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Mass Spectrometry Transitions (MRM) for Chlorguanide-d6
This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists optimizing LC-MS/MS methods for Chlorguanide-d6 (Proguanil-d6).
Abstract & Scope
Accurate quantification of the antimalarial drug Chlorguanide (Proguanil) in biological matrices requires a robust internal standard (IS) to compensate for matrix effects and recovery variations. Chlorguanide-d6 (Proguanil-d6), labeled on the isopropyl moiety, is the industry-standard stable isotope.
This guide details the specific workflow for optimizing Multiple Reaction Monitoring (MRM) transitions for Chlorguanide-d6. Unlike generic protocols, we address the specific fragmentation mechanics of this molecule—specifically the loss of the deuterated label during fragmentation —which is a critical consideration for cross-talk and specificity.
Compound Characterization & Chemistry
Understanding the physicochemical properties of the IS is the prerequisite for successful ionization.
| Property | Data | Notes |
| Compound Name | Chlorguanide-d6 Hydrochloride | Synonyms: Proguanil-d6, Chloroguanide-d6 |
| Chemical Formula | ||
| Molecular Weight | ~296.2 (HCl salt) / ~259.8 (Free Base) | Target Mass (Free Base): 259.8 Da |
| Isotopic Label | Label is located on the terminal isopropyl chain.[1][2] | |
| LogP | ~2.5 (Lipophilic) | Retains well on C18; elutes with high organic %. |
| pKa | ~10.4 (Basic) | Requires acidic mobile phase for protonation ( |
Structural Considerations for MS/MS
The location of the deuterium label (isopropyl group) dictates the MRM strategy.
-
Precursor Ion: The intact molecule contains the
label, resulting in a mass shift of +6 Da relative to the native drug ( ). -
Product Ion: The primary fragmentation pathway for Proguanil involves the cleavage of the isopropyl-amine bond or the formation of p-chlorophenylguanidine.
-
Critical Insight: If the dominant fragment involves the loss of the isopropyl group, the resulting fragment ion will lose the deuterium label . Consequently, the product ion for the IS will have the same m/z as the native drug (e.g.,
170.1). This is acceptable provided the precursor ions (Q1) are resolved.
-
Method Development Workflow
The following diagram outlines the logical progression from stock preparation to final transition confirmation.
Figure 1: Step-by-step workflow for optimizing MRM transitions for deuterated internal standards.
Detailed Protocol: MRM Optimization
Phase 1: Preparation of Tuning Standards
Objective: Create a clean, concentrated signal source for the mass spectrometer.
-
Stock Solution: Dissolve 1 mg of Chlorguanide-d6 HCl in 1 mL of DMSO (or Methanol). Note: The HCl salt is soluble in DMSO; free base is soluble in Methanol.
-
Infusion Standard: Dilute the stock to ~500 ng/mL using 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Proguanil is basic.[3] Acidic pH ensures full protonation (
), maximizing sensitivity in ESI+ mode.
-
Phase 2: Precursor Ion Selection (Q1)
-
Mode: ESI Positive (
).[4]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Method: Q1 Scan (Range:
100–400). -
Procedure: Infuse at 10 µL/min.
-
Observation: Look for the protonated molecular ion
.-
Expected m/z: 260.1 (Monoisotopic).
-
Troubleshooting: If you see
282, this is the Sodium adduct . Adjust source voltage or increase acidity to suppress adducts.
-
Phase 3: Product Ion Selection (MS2) & Fragmentation Analysis
Objective: Induce Collision-Induced Dissociation (CID) to find stable fragments.
-
Method: Product Ion Scan (Daughter Scan).
-
Precursor: Set Q1 to 260.1.
-
Collision Energy (CE): Ramp from 10 to 50 eV.
-
Key Fragments Observed:
| Fragment (m/z) | Identity/Mechanism | Role | Notes |
| 170.1 | 4-chlorophenylguanidine core | Quantifier | Loss of labeled isopropyl group. Mass matches native drug fragment. |
| 128.0 | 4-chloroaniline | Qualifier | High energy fragment. |
| 72.1 | Isopropyl-group related | Noise | Generally too low mass for specific quantitation. |
Scientific Rationale (The "Why"):
The transition 260.1
-
Native Proguanil:
(Loss of group + N fragment). -
Proguanil-d6:
(Loss of group + N fragment). -
Crucial Validation: Because the product ion (
170.1) is identical for both Analyte and IS, chromatographic separation is not strictly required but Q1 isolation width must be tight (unit resolution) to prevent the native parent (254) from entering the IS channel (260).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Phase 4: Parameter Optimization (DP & CE)
Once transitions are selected, fine-tune the voltages.
-
Declustering Potential (DP): Controls ion entry into the vacuum. Ramp 40–100 V.
-
Typical Value: ~60–80 V.
-
-
Collision Energy (CE): Controls fragmentation efficiency.
-
For 260
170: Moderate energy (approx 25–30 eV). -
For 260
128: Higher energy (approx 35–45 eV).
-
Final Optimized Parameters (Reference Table)
Use these values as a starting point, but empirical tuning on your specific instrument (e.g., Sciex, Waters, Thermo) is mandatory.
| Compound | Polarity | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | CXP (V) | Type |
| Chlorguanide (Native) | ESI + | 254.1 | 170.1 | 70 | 28 | 12 | Quantifier |
| 254.1 | 128.1 | 70 | 42 | 10 | Qualifier | ||
| Chlorguanide-d6 (IS) | ESI + | 260.1 | 170.1 | 70 | 28 | 12 | Quantifier |
| 260.1 | 128.1 | 70 | 42 | 10 | Qualifier |
Validation & Quality Control
Since the IS shares a product ion with the analyte, you must validate "Cross-Talk" (Isotopic Interference).
Protocol: Cross-Talk Verification
-
Inject ULOQ (Upper Limit of Quantitation) of Native Proguanil without Internal Standard.
-
Inject Pure IS Only.
Chromatographic Considerations
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase:
-
Elution: Proguanil is moderately polar. Expect elution around 40-60% B.
-
Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated analogs on C18 columns due to slightly lower lipophilicity of C-D bonds compared to C-H bonds. Ensure the integration window covers both if they separate slightly.
References
-
Pingale, S. G., et al. (2014). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. ResearchGate. Retrieved from [Link]
-
Lindegardh, N., et al. (2005). Simultaneous quantitation of the highly lipophilic atovaquone and hydrophilic strong basic proguanil. PubMed. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Chlorguanide-d6 Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Simultaneous quantitation of the highly lipophilic atovaquone and hydrophilic strong basic proguanil and its metabolites using a new mixed-mode SPE approach and steep-gradient LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application Note: Utilizing Proguanil-d6 as a Stable Isotope-Labeled Internal Standard for Robust Pharmacokinetic Profiling in Malaria Research
Executive Summary
The development of multidrug antimalarial combination therapies (MDACTs) requires rigorous pharmacokinetic (PK) profiling to ensure therapeutic efficacy and monitor drug-drug interactions. Proguanil, a cornerstone biguanide antimalarial, presents unique bioanalytical challenges due to its complex hepatic metabolism and susceptibility to matrix effects during mass spectrometric analysis. This application note provides a comprehensive, self-validating protocol for the quantification of proguanil and its active metabolite, cycloguanil, using Proguanil-d6 as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacological Context: Proguanil and Cycloguanil
Proguanil functions as a prodrug and is frequently co-administered with atovaquone (e.g., Malarone) for malaria prophylaxis and treatment. Its clinical efficacy is entirely dependent on its oxidative cyclization in the liver by the cytochrome P450 enzyme CYP2C19 into its active triazine metabolite, cycloguanil[1].
Cycloguanil exerts its parasiticidal effect by acting as a potent inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme[2]. This inhibition fatally disrupts the parasite's folate pathway, halting the synthesis of nucleic acids and essential amino acids. Because CYP2C19 expression is highly polymorphic, patients exhibit significant inter-individual variability in proguanil metabolism[1]. Consequently, tracking the precise plasma concentrations of both the prodrug and the active metabolite is critical for evaluating therapeutic exposure.
Caption: Proguanil metabolism via CYP2C19 to cycloguanil and subsequent DHFR inhibition.
The Bioanalytical Imperative: Why Proguanil-d6?
LC-MS/MS is the gold standard for antimalarial PK studies[3]. However, electrospray ionization (ESI) is highly vulnerable to matrix effects —a phenomenon where co-eluting endogenous lipids or proteins from the plasma suppress or enhance the ionization of the target analyte, leading to skewed quantitative data.
The Causality of the Internal Standard Choice: To neutralize matrix effects, the inclusion of a SIL-IS like Proguanil-d6 is mandatory[4]. Because Proguanil-d6 shares the exact physicochemical properties and chromatographic retention time as native proguanil, it is exposed to the identical ionization microenvironment in the MS source.
-
Mass Shift: The +6 Da mass shift provided by the six deuterium atoms ensures there is zero isotopic overlap from native proguanil (which contains a chlorine atom that naturally produces a +2 Da M+2 isotope).
-
Mathematical Correction: By calculating the peak area ratio of Proguanil to Proguanil-d6, variations in extraction recovery and ESI efficiency are mathematically canceled out, ensuring high-fidelity quantification.
Experimental Protocol: LC-MS/MS Bioanalysis
This section details a validated, step-by-step methodology for extracting and quantifying proguanil and cycloguanil from human plasma[3][5].
Caption: LC-MS/MS bioanalytical workflow using Proguanil-d6 as an internal standard.
Step-by-Step Methodology
-
Step 1: Reagent Preparation & Spiking
-
Action: Prepare a working solution of Proguanil-d6 (50 ng/mL) in 100% LC-MS grade acetonitrile.
-
Causality: Acetonitrile acts dually as the IS delivery vehicle and the protein precipitation agent. Combining these steps streamlines the workflow and minimizes volumetric pipetting errors.
-
-
Step 2: Protein Precipitation (Extraction)
-
Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 200 µL of the Proguanil-d6 acetonitrile solution. Vortex vigorously for 2 minutes.
-
Causality: The 1:4 aqueous-to-organic ratio efficiently denatures and precipitates plasma proteins (e.g., albumin), releasing protein-bound proguanil into the solvent while preventing downstream LC column clogging[3].
-
-
Step 3: Centrifugation & Reconstitution
-
Action: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of aqueous mobile phase (e.g., 20 mM ammonium formate).
-
Causality: Diluting the highly organic supernatant with an aqueous buffer matches the initial LC gradient conditions. This prevents the "solvent effect," which causes peak broadening or splitting during injection[3].
-
-
Step 4: Chromatographic Separation
-
Action: Inject 2 µL onto a reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.
-
Causality: The acidic pH ensures the basic biguanide moieties of proguanil remain fully protonated, improving chromatographic peak shape and significantly enhancing positive-ion ESI efficiency.
-
-
Step 5: MS/MS Detection
-
Action: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
-
System Suitability & Self-Validation
To ensure the protocol operates as a self-validating system, every analytical batch must include the following controls:
-
Double Blank: Matrix only (verifies the absolute absence of endogenous interference or carry-over).
-
Zero Standard: Matrix + Proguanil-d6 (verifies that the internal standard does not contain unlabeled impurities that bleed into the native analyte MRM channel).
-
Quality Controls (QCs): Low, Mid, and High concentration spikes. The calculated concentration of QCs must fall within ±15% of their nominal values to validate the run's accuracy and precision.
Quantitative Data Summary
The following table summarizes the optimized LC-MS/MS parameters and validated pharmacokinetic assay metrics derived from recent multiplex antimalarial studies[3][5].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Proguanil | 254.1 | 170.1 | 1.0 – 150.0 | 1.0 |
| Cycloguanil | 252.1 | 170.1 | 0.2 – 50.0 | 0.2 |
| Proguanil-d6 (IS) | 260.1 | 170.1 | N/A (Fixed Spike) | N/A |
Note: The primary product ion (m/z 170.1) corresponds to the cleavage of the biguanide backbone. The +6 Da shift in the precursor ion of the IS ensures completely distinct MRM channels, eliminating cross-talk.
References
-
Pfaffendorf et al. "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies". Malaria Journal (2025).3
-
Pingale et al. "Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study". ResearchGate (2025). 5
-
BenchChem. "The Active Metabolite of Proguanil: A Comprehensive Technical Guide". BenchChem. 1
-
Meyer et al. "Ex vivo perfusion model of mouse liver and its application to analyze the effects of OCT1 deficiency". Frontiers in Pharmacology / PMC. 4
-
CymitQuimica. "CAS 500-92-5: Proguanil". CymitQuimica. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 500-92-5: Proguanil | CymitQuimica [cymitquimica.com]
- 3. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo perfusion model of mouse liver and its application to analyze the effects of OCT1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Recovery Solid-Phase Extraction Protocols for Proguanil-d6 HCl in Bioanalysis
Abstract
This application note provides detailed solid-phase extraction (SPE) protocols for the robust and high-recovery extraction of Proguanil-d6 hydrochloride (HCl) from biological matrices, primarily human plasma. Proguanil-d6 HCl is a deuterated analog of the antimalarial drug proguanil and is commonly used as an internal standard in pharmacokinetic and bioequivalence studies.[1] The protocols described herein are designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present two primary methodologies: a reversed-phase SPE protocol suitable for general applications and a more selective mixed-mode cation exchange SPE protocol for complex matrices, along with the scientific rationale behind each step.
Introduction
Proguanil is a biguanide-based prophylactic antimalarial drug that functions as a prodrug, metabolizing into the active compound cycloguanil.[2][3][4] Accurate quantification of proguanil and its metabolites in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic profiling. The use of a stable isotope-labeled internal standard, such as Proguanil-d6 HCl, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of bioanalytical methods.[1]
Solid-phase extraction is a powerful sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[5] This guide details optimized SPE protocols to ensure the efficient isolation of Proguanil-d6 HCl from complex biological samples.
Physicochemical Properties of Proguanil
Understanding the physicochemical properties of proguanil is fundamental to developing an effective SPE method. Proguanil is a basic compound with two pKa values, approximately 2.3 and 10.4, and a LogP value in the range of 1.8 to 2.53, indicating moderate lipophilicity. Its basic nature is key to manipulating its retention and elution on SPE sorbents through pH adjustment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀D₆Cl₂N₅ | |
| Molecular Weight | 296.23 g/mol | |
| pKa | ~2.3, ~10.4 | |
| LogP | 1.8 - 2.53 | |
| Chemical Class | Biguanide | [2] |
Principles of Solid-Phase Extraction for Proguanil-d6 HCl
The selection of an appropriate SPE mechanism is dictated by the analyte's properties and the sample matrix. For a basic and moderately hydrophobic compound like proguanil, two primary SPE modes are highly effective: reversed-phase and mixed-mode cation exchange.
Reversed-Phase SPE
Reversed-phase SPE utilizes a nonpolar stationary phase (e.g., C8, C18, or cyanopropyl) and a polar mobile phase.[5] Retention is primarily driven by hydrophobic interactions between the analyte and the sorbent. While effective, this method can sometimes suffer from a lack of selectivity in complex matrices. For proguanil, cyanopropyl-bonded silica has been shown to provide excellent separation.[6]
Mixed-Mode Cation Exchange SPE
Mixed-mode SPE combines the hydrophobic interactions of reversed-phase with the electrostatic interactions of ion exchange on a single sorbent.[7] For a basic drug like proguanil, a mixed-mode strong cation exchange (SCX) sorbent is ideal.[7] This dual retention mechanism allows for more rigorous washing steps, leading to exceptionally clean extracts.[7] The protocol involves loading the sample at a low pH to ensure the analyte is protonated and retained by the SCX phase, followed by washing to remove interferences, and finally eluting with a basic organic solvent to neutralize the analyte and disrupt the ionic interaction.[8]
Experimental Protocols
The following protocols are designed as a starting point and may require minor optimization based on the specific sample matrix and analytical instrumentation.
Protocol 1: Reversed-Phase SPE using a Cyanopropyl Sorbent
This protocol is suitable for cleaner matrices or when a mixed-mode sorbent is not available. Cyanopropyl phases offer a good balance of hydrophobicity and polarity for proguanil extraction.[6]
Materials:
-
Cyanopropyl SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma containing Proguanil-d6 HCl
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of Proguanil-d6 HCl internal standard. Alkalinize the sample by adding a small volume of dilute ammonium hydroxide to a pH > 11 to ensure proguanil is in its neutral form, enhancing hydrophobic retention.[9]
-
Conditioning: Condition the cyanopropyl SPE cartridge with 3 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: 3 mL of deionized water to remove salts and polar interferences.
-
Wash 2: 3 mL of 20% methanol in water to remove more strongly bound polar interferences.
-
-
Elution: Elute the analyte with 2 x 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier ensures that proguanil remains in its neutral, less polar state to facilitate elution with the organic solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
This protocol offers superior selectivity and is recommended for complex biological matrices like plasma or whole blood.[7]
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
-
Human Plasma containing Proguanil-d6 HCl
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid or Acetic Acid
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of Proguanil-d6 HCl internal standard. Acidify the sample by adding an equal volume of 2% formic acid in water. This ensures that the biguanide functional groups of proguanil (pKa ~10.4) are protonated and can undergo strong cation exchange.
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte with 2 x 0.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammoniated methanol neutralizes the protonated proguanil, disrupting the ionic interaction with the SCX sorbent and allowing for its elution.[8][10]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Method Performance and Data
The following table summarizes expected performance characteristics for SPE methods for proguanil analysis based on published literature.
| Parameter | Expected Value | Source |
| Recovery | 82% - 107% | [6][11] |
| Linear Range | 1.5 - 150.0 ng/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | [11] |
| Intra-run Precision (%RSD) | < 9.2% | [11] |
| Inter-run Precision (%RSD) | < 2.6% | [11] |
Visualization of Workflows
Reversed-Phase SPE Workflow
Caption: General workflow for reversed-phase SPE of Proguanil-d6 HCl.
Mixed-Mode Cation Exchange SPE Workflow
Caption: General workflow for mixed-mode cation exchange SPE.
Analyte-Sorbent Interaction in Mixed-Mode SPE
Caption: Analyte-sorbent interaction during mixed-mode SPE.
Conclusion
The solid-phase extraction protocols detailed in this application note provide robust and reliable methods for the extraction of Proguanil-d6 HCl from biological matrices. The choice between a reversed-phase and a mixed-mode cation exchange protocol will depend on the complexity of the sample matrix and the required level of selectivity. The mixed-mode cation exchange method is particularly advantageous for achieving high-purity extracts from plasma, leading to improved performance in sensitive LC-MS/MS assays. By understanding the underlying chemical principles of both the analyte and the SPE sorbent, researchers can confidently implement and adapt these protocols to meet their specific bioanalytical needs.
References
-
Extraction Methods Guide for Mixed-Mode Drug-Clean™ SPE. BGB Analytik. Available at: [Link]
-
A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed. Available at: [Link]
-
General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. Biotage. Available at: [Link]
-
Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate. Available at: [Link]
-
Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu. Available at: [Link]
-
Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Available at: [Link]
-
Optimizing Wash & Elution in SPE Method Development. Phenomenex. Available at: [Link]
-
When should I choose a mixed-mode SPE? Biotage. Available at: [Link]
-
Mean recovery and mean matrix effect for all drugs. ResearchGate. Available at: [Link]
-
Application of mixed-mode, solid-phase extraction in environmental and clinical chemistry. Combining hydrogen-bonding, cation-exchange and Van der Waals interactions. U.S. Geological Survey. Available at: [Link]
-
SPE Method Development Tips and Tricks. Agilent. Available at: [Link]
-
A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. Available at: [Link]
-
SPE recovery and matrix effect of antifungal agents in river water... ResearchGate. Available at: [Link]
-
Optimizing Elution Conditions To Improve SPE Performance. ALWSCI. Available at: [Link]
-
Optimization of the wash and elution step of an SPE protocol using... ResearchGate. Available at: [Link]
-
The Brief Introduction to SPE Cartridges. Hawach. Available at: [Link]
-
Development and validation of a LC-MS/MS method based on a new 96-well Hybrid-SPE™-precipitation technique for quantification of CYP450 substrates/metabolites in rat plasma. ResearchGate. Available at: [Link]
-
Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. FAO AGRIS. Available at: [Link]
-
Proguanil D6 HCl. ARTIS STANDARDS. Available at: [Link]
-
Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. PMC. Available at: [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link]
-
Solid-phase extraction procedure. ResearchGate. Available at: [Link]
-
Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing. Available at: [Link]
-
Development and validation of SPE-LC-MS method for simultaneous determination of selected pharmaceuticals in hospital wastewater. ResearchGate. Available at: [Link]
-
Chemical structures of proguanil hydrochloride and their synthesis intermediates. ResearchGate. Available at: [Link]
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC. Available at: [Link]
-
Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. MDPI. Available at: [Link]
-
A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. PMC. Available at: [Link]
-
Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. PMC. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specartridge.com [specartridge.com]
- 6. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. researchgate.net [researchgate.net]
Application Note: Simultaneous LC-MS/MS Quantitation of Atovaquone and Proguanil in Human Plasma Using d6-Internal Standards
This Application Note is designed for bioanalytical scientists and drug development professionals. It addresses the specific challenge of simultaneously quantifying two chemically distinct antimalarial agents—Atovaquone (ATQ) and Proguanil (PG) —using d6-internal standards via LC-MS/MS.
Abstract
The simultaneous quantification of Atovaquone (ATQ) and Proguanil (PG) presents a unique bioanalytical challenge due to their divergent physicochemical properties. ATQ is highly lipophilic (logP ~5.3) and acidic, while PG is polar and basic. Traditional methods often require separate extraction protocols or chromatographic runs. This protocol details a unified, high-throughput method using Polarity Switching LC-MS/MS and Protein Precipitation (PPT) . We utilize Proguanil-d6 and Atovaquone-d6 as internal standards to rigorously compensate for matrix effects and recovery variations, ensuring compliance with FDA/EMA bioanalytical guidelines.
Introduction & Analytical Strategy
The combination of Atovaquone and Proguanil (Malarone®) is a cornerstone of malaria prophylaxis. However, their disparity in polarity creates a "retention time gap" that complicates simultaneous analysis:
-
Proguanil elutes early on reverse-phase columns and ionizes preferentially in Positive ESI mode .
-
Atovaquone is retained strongly, requires high organic solvent to elute, and ionizes preferentially in Negative ESI mode .
The "d6" Advantage
While d4-Atovaquone is historically used, this protocol employs d6-Atovaquone and d6-Proguanil . The use of d6 isotopes provides a +6 Da mass shift, which significantly reduces the risk of "cross-talk" or isotopic interference from the natural M+4 or M+5 isotopes of the analyte, particularly at high concentrations. This ensures superior selectivity and linearity dynamic range.
Scientific Logic: Polarity Switching
Rather than two separate injections, this method utilizes the fast-switching capability of modern triple quadrupole mass spectrometers. The source polarity switches from Positive (0–2.5 min) to Negative (2.5–5.0 min) within a single chromatographic run.
Materials and Reagents
-
Analytes: Atovaquone (Reference Std), Proguanil HCl (Reference Std).
-
Internal Standards (IS):
-
Proguanil-d6 (isopropyl-d6).
-
Atovaquone-d6 (cyclohexyl-d6 or custom synthesis). Note: If d6-ATQ is unavailable, d4-ATQ is a validated alternative, but transitions must be adjusted.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
Experimental Protocol
Stock Solution Preparation[2][3]
-
Stock A (Analytes): Dissolve ATQ in DMSO (due to solubility) and PG in Methanol to 1 mg/mL.
-
Stock B (IS): Dissolve Atovaquone-d6 and Proguanil-d6 in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute Stock B in Acetonitrile to yield 500 ng/mL (Proguanil-d6) and 2000 ng/mL (Atovaquone-d6).
Sample Preparation: Protein Precipitation (PPT)
Critical Step: ATQ is >99% protein-bound.[3] Vigorous vortexing is required to disrupt this binding during precipitation.
Figure 1: Optimized Protein Precipitation Workflow. The dilution step (Green) is critical to prevent the early-eluting Proguanil peak from broadening due to high organic solvent content.
LC-MS/MS Conditions[1][5][6]
Chromatography:
-
Column: Waters XSelect HSS T3 C18 (2.1 x 50 mm, 2.5 µm) or equivalent. Reasoning: T3 bonding withstands 100% aqueous starts, essential for retaining polar Proguanil.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). Ammonium acetate supports ionization in both Pos and Neg modes.
-
Flow Rate: 0.5 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial hold for Proguanil |
| 1.00 | 20 | Proguanil Elution (~0.8 min) |
| 1.10 | 95 | Ballistic ramp to elute Atovaquone |
| 3.50 | 95 | Atovaquone Elution (~2.8 min) |
| 3.60 | 20 | Re-equilibration |
| 5.00 | 20 | End of Run |
Mass Spectrometry (Sciex 5500 / Waters Xevo TQ-S):
-
Ion Source: Electrospray Ionization (ESI).[5]
-
Polarity: Switching (Positive -> Negative).
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) |
|---|---|---|---|---|---|
| Proguanil | ESI (+) | 254.1 | 170.1 | 30 | 25 |
| Proguanil-d6 | ESI (+) | 260.1 | 176.1 | 30 | 25 |
| Atovaquone | ESI (-) | 365.1 | 337.1 | 40 | 22 |
| Atovaquone-d6 | ESI (-) | 371.1 | 343.1 | 40 | 22 |
Note: Atovaquone transition represents the loss of CO/Chlorophenyl moiety. The d6 transition assumes hexyl-ring deuteration; verify exact mass based on Certificate of Analysis.
Method Logic & Pathway
The following diagram illustrates the simultaneous detection logic, highlighting how the instrument manages the polarity switch to capture both analytes in one run.
Figure 2: Polarity Switching Timeline. The MS synchronizes ionization modes with the chromatographic elution of the specific analytes.
Validation Parameters (Acceptance Criteria)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following parameters must be verified:
-
Linearity:
-
Proguanil: 5 – 500 ng/mL (Weighted 1/x²).
-
Atovaquone: 50 – 10,000 ng/mL (Weighted 1/x²).
-
Requirement: r² > 0.99.
-
-
Accuracy & Precision:
-
Intra- and Inter-day CV% < 15% (20% at LLOQ).
-
-
Recovery (Matrix Effect):
-
Compare analyte peak area in extracted plasma vs. post-extraction spiked solvent.
-
Role of d6-IS: The IS should track the analyte recovery within ±15%. If Matrix Factor (MF) is < 0.8 or > 1.2, reliance on the d6-IS is critical to normalize the data.
-
-
Carryover:
-
Inject a blank after the ULOQ (Upper Limit of Quantification).
-
Troubleshooting: Atovaquone is "sticky." If carryover > 20% of LLOQ, implement a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .
-
Troubleshooting & Expert Tips
-
Peak Tailing for Proguanil: This usually indicates the initial mobile phase is too strong. Ensure the sample diluent (Step 4.2) matches the starting mobile phase (20% ACN).
-
Low Atovaquone Sensitivity: Check the pH. Atovaquone (pKa ~ 6.[2]5) ionizes best in negative mode at neutral to basic pH, but we use pH 4.5 for Proguanil. The Ammonium Acetate buffer is a compromise. If ATQ signal is too low, consider a post-column infusion of dilute Ammonia to raise pH before the MS inlet.
-
IS Interference: If d6-IS shows signal in the analyte channel, check isotopic purity. High concentrations of d6 can contain traces of d0. Ensure IS concentration is not excessive (keep IS response ~50% of mid-range analyte response).
References
-
Lindegardh, N., et al. (2005). "Simultaneous quantitation of the highly lipophilic atovaquone and hydrophilic strong basic proguanil and its metabolites using a mixed-mode SPE." Journal of Chromatography B.
-
Hodel, E.M., et al. (2009). "Simultaneous determination of atovaquone and proguanil in human plasma by LC-MS/MS." Journal of Chromatography B.
-
Nixon, G.L., et al. (2010). "Validation of an LC-MS/MS method for the determination of atovaquone in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."
-
Sigma-Aldrich. (2023). "Atovaquone Certified Reference Material & Standards."
Sources
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Proguanil-d6 Ion Suppression in ESI+ Mode
Welcome to the technical support center for resolving ion suppression issues concerning Proguanil-d6 in ESI+ (Electrospray Ionization Positive) mode. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Proguanil-d6 analysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte, in this case, Proguanil-d6, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This is particularly problematic in ESI, where co-eluting species can compete for charge or alter the physical properties of the ESI droplets, hindering the efficient ionization of the analyte.[4][5] For Proguanil-d6, which often serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Proguanil, ion suppression can lead to inaccurate and imprecise results. If the ion suppression affects Proguanil-d6 differently than Proguanil, the ratio of their signals will not be constant, leading to significant quantification errors.[3]
Q2: What are the most common causes of ion suppression for Proguanil-d6 in biological samples?
The primary culprits behind ion suppression in the analysis of Proguanil-d6 from biological matrices such as plasma or blood are:
-
Matrix Effects: Endogenous components that co-elute with Proguanil-d6 are the most frequent cause. These include phospholipids, salts, proteins, and other small molecules naturally present in the biological sample.[6][7] These components can compete for ionization, leading to a suppressed signal for the analyte of interest.[6]
-
Sample Preparation Reagents: Residual, non-volatile salts or buffers from sample preparation steps can accumulate in the ion source and interfere with the ionization process.[3][5]
-
Mobile Phase Additives: While necessary for chromatography, certain mobile phase additives, especially ion-pairing agents like trifluoroacetic acid (TFA) at high concentrations, can suppress the signal in positive ion mode.[5]
-
High Analyte Concentration: At very high concentrations, the analyte itself (Proguanil) can sometimes cause a non-linear response, which may appear as suppression of the internal standard's signal.[8]
Q3: How can I definitively determine if my Proguanil-d6 signal is being suppressed?
A systematic approach is crucial to diagnose ion suppression. The two most effective methods are:
-
Post-Column Infusion (PCI) Experiment: This is a definitive method to visualize regions of ion suppression across a chromatographic run.[3][9]
-
Quantitative Matrix Effect Assessment: This involves comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample to quantify the extent of ion suppression or enhancement.[6][7]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Ion Suppression
This section provides a logical workflow to identify and mitigate ion suppression affecting your Proguanil-d6 analysis.
Step 1: Diagnose the Problem - Is Ion Suppression Occurring?
Before making any changes to your method, it's essential to confirm that ion suppression is the root cause of your issues (e.g., poor sensitivity, high variability, inaccurate quantification).
Protocol: Post-Column Infusion (PCI) Experiment
This experiment helps to identify at which retention times co-eluting matrix components are causing suppression.
Methodology:
-
Preparation: Prepare a solution of Proguanil-d6 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
System Setup:
-
Connect a syringe pump directly to a T-junction placed between your LC column outlet and the mass spectrometer's ion source.
-
The LC system will deliver the mobile phase gradient as usual.
-
The syringe pump will continuously infuse the Proguanil-d6 solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Execution:
-
Begin the LC mobile phase flow using your analytical gradient.
-
Start the syringe pump to infuse the Proguanil-d6 solution.
-
Once a stable baseline signal for Proguanil-d6 is observed, inject a blank matrix sample (e.g., plasma, blood) that has been processed using your standard sample preparation method.
-
Monitor the Proguanil-d6 signal throughout the entire chromatographic run.
-
-
Interpretation:
-
No Suppression: A consistent, flat baseline indicates no significant ion suppression from the matrix.
-
Suppression Zone: A significant dip in the baseline signal at a specific retention time indicates ion suppression caused by co-eluting matrix components.[3] The retention time of this dip is crucial for the next steps.
-
Diagram: Post-Column Infusion (PCI) Experimental Workflow
Caption: Workflow for the Post-Column Infusion experiment.
Step 2: Mitigate the Suppression - Method Optimization
Once ion suppression is confirmed, the following strategies can be employed, often in combination, to resolve the issue.
Strategy 1: Chromatographic Separation Improvement
The goal is to chromatographically separate Proguanil-d6 from the interfering matrix components identified in the PCI experiment.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the Proguanil-d6 peak and the suppression zone. A shallower gradient around the elution time of the interference can be effective.
-
Column Chemistry: If gradient modification is insufficient, consider a column with a different selectivity. For Proguanil, a C18 column is common.[10][11] However, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for the interfering matrix components.
-
UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems provide significantly higher chromatographic resolution than traditional HPLC, which can be very effective at separating analytes from matrix interferences.
Strategy 2: Sample Preparation Enhancement
The aim here is to remove the interfering components from the sample before injection.
-
Protein Precipitation (PPT): While a simple and common technique, it is often the least effective at removing phospholipids, a major cause of ion suppression.[8] If you are using PPT, consider the other methods.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample clean-up technique.[6][12] For a basic compound like Proguanil, a strong cation exchange (SCX) or a mixed-mode (e.g., reversed-phase and ion exchange) SPE sorbent can be very effective at removing phospholipids and other interferences.[12]
Table: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
| Technique | Selectivity | Effectiveness for Phospholipid Removal | Throughput |
| Protein Precipitation | Low | Low to Moderate | High |
| Liquid-Liquid Extraction | Moderate | Moderate | Moderate |
| Solid-Phase Extraction | High | High | Moderate to High |
Diagram: Troubleshooting Logic for Ion Suppression
Caption: A logical workflow for diagnosing and resolving ion suppression.
Strategy 3: Mass Spectrometry Parameter Optimization
While less effective than chromatographic or sample preparation changes for severe suppression, optimizing MS parameters can sometimes help.
-
Ion Source Parameters: Adjust the gas flows (nebulizer, auxiliary), temperature, and spray voltage to ensure optimal desolvation and ionization. Poor desolvation can exacerbate ion suppression.[4]
-
Ionization Mode: While Proguanil is best analyzed in ESI+ mode, in some rare cases with specific interferences, Atmospheric Pressure Chemical Ionization (APCI) might be less susceptible to ion suppression.[8]
Step 3: Verify the Solution
After implementing changes, it is crucial to verify that the ion suppression has been eliminated or significantly reduced.
Protocol: Quantitative Assessment of Matrix Effect
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Proguanil-d6 spiked into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Proguanil-d6 is added to the final extract.
-
Set C (Pre-Extraction Spike): Proguanil-d6 is spiked into the blank matrix before the extraction process (used to determine recovery).
-
-
Analysis: Analyze multiple replicates of Set A and Set B.
-
Calculation: The Matrix Factor (MF) is calculated as:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
According to regulatory guidelines, the coefficient of variation (CV) of the matrix factor across different lots of matrix should be less than 15%.[13]
Conclusion
Solving ion suppression issues for Proguanil-d6 requires a systematic and logical approach. By first definitively diagnosing the problem using techniques like post-column infusion, and then strategically applying improvements to chromatographic separation and sample preparation, researchers can develop robust and reliable LC-MS/MS methods. Always remember to verify the effectiveness of your changes with a quantitative matrix effect assessment to ensure the accuracy and integrity of your bioanalytical data.
References
-
Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow extraction and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044. [Link]
-
Stahnke, H., Kittlaus, S., & Kempe, G. (2012). Reduction of matrix effects in LC-ESI-MS/MS analysis of 25-hydroxy-vitamin D3 and 25-hydroxy-vitamin D2 in human plasma. Journal of Chromatography B, 897, 59-63. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Agilent Technologies. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
Pingale, S. G., & Nerurkar, K. (2010). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Chromatographia, 71(5-6), 441–448. [Link]
-
Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. longdom.org [longdom.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorguanide-d6 Analysis on C18
Introduction: The Biguanide Challenge
Welcome to the Technical Support Center. You are likely here because Chlorguanide-d6 (and its native analog, Proguanil) is exhibiting severe peak tailing, broadness, or retention instability on your C18 column.[1][2][3]
The Root Cause: Chlorguanide is a biguanide with a highly basic pKa of approximately 10.4 .[1] At the standard reverse-phase pH range (pH 2–8), the molecule is fully protonated (cationic).[1][2] These cations engage in strong secondary ion-exchange interactions with residual silanols (Si-O⁻) on the silica backbone of C18 columns, causing the characteristic "shark fin" tailing.[1]
This guide provides a self-validating troubleshooting framework to eliminate these interactions.
Part 1: The Mechanism of Failure
To fix the peak, you must break the interaction.[1] The diagram below illustrates why standard conditions fail and how to intervene.
Figure 1: Mechanism of amine-silanol interaction causing peak tailing and strategic intervention points.[1][2][3]
Part 2: Optimized Protocols
Since you are using Chlorguanide-d6 , we assume you are performing LC-MS/MS quantitation. Traditional additives like Triethylamine (TEA) or Phosphate buffers are non-volatile and incompatible with MS sources.[1][2][3]
Protocol A: The "High Ionic Strength" Method (LC-MS Compatible)
Best for: Standard C18 columns where you cannot change the stationary phase.
The Logic: Increasing the ionic strength of the mobile phase masks silanol sites, preventing the drug cation from "seeing" the negative charge on the silica .
| Component | Concentration / Value | Function |
| Aqueous Phase (A) | 10 mM Ammonium Formate + 0.1% Formic Acid | Provides ionic strength (NH₄⁺) and low pH (~2.[1][2][3]9) to suppress silanol ionization.[1][2][3] |
| Organic Phase (B) | Acetonitrile + 0.1% Formic Acid | ACN is preferred over Methanol for lower backpressure and sharper peaks for basic drugs.[1][2][3] |
| Gradient | 5% B to 95% B | Standard ballistic gradient.[1][2][3] |
Validation Step: If tailing persists, increase Ammonium Formate to 20 mM . If peak shape improves, the mechanism was silanol interaction.[1]
Protocol B: The "Ion Pairing" Method (LC-MS Compatible)
Best for: Extreme tailing where Protocol A fails.[1][2][3]
The Logic: Trifluoroacetic acid (TFA) acts as a volatile ion-pairing agent.[1][2][3] The trifluoroacetate anion pairs with the Chlorguanide cation, neutralizing its charge and increasing retention on the hydrophobic C18 surface.
-
Modifier: Add 0.05% to 0.1% TFA to both Mobile Phase A and B.
-
Warning: TFA causes signal suppression in Mass Spectrometry (electrospray ionization).[1][2][3]
-
Fix: Add a "Propionic Acid/Isopropanol" makeup flow post-column to restore sensitivity, or accept the signal loss for better peak shape.
Protocol C: The "High pH" Method (Hybrid Columns Only)
Best for: Maximum retention and perfect symmetry.
The Logic: At pH 11, Chlorguanide (pKa ~10.[1]4) becomes neutral.[1][2][3] Neutral molecules do not interact with silanols.[1][2][3] WARNING: Do NOT use this on standard silica C18 columns; they dissolve above pH 8.[1][2][3] You must use Hybrid (e.g., BEH) or Polymer columns.[1][2][3]
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
-
Result: Drastic increase in retention time and symmetry.[1][2]
Part 3: Isotope-Specific Considerations (The "-d6" Factor)
When working with Chlorguanide-d6, you must account for the Deuterium Isotope Effect .[1][2][3]
1. Retention Time Shift Deuterated compounds are slightly more hydrophilic than their non-deuterated counterparts.[1][2][3]
-
Observation: Chlorguanide-d6 may elute slightly earlier than native Chlorguanide.[1][2][3]
-
Impact: In high-throughput generic windows, ensure your integration window covers both the analyte and the IS.[1]
2. Cross-Talk (Interference) Chlorguanide-d6 (+6 Da) is generally stable.[1][2][3] However, verify the isotopic purity.
-
Test: Inject a high concentration of the Native Drug (only). Monitor the MRM transition for the d6-IS.
-
Acceptance: Response in the IS channel should be < 5% of the typical IS response. If high, your mass resolution is too low, or the native drug has natural isotope abundance interference.[1]
Part 4: Troubleshooting Matrix
Use this decision tree to diagnose specific symptoms.
Figure 2: Rapid troubleshooting decision tree for Chlorguanide peak anomalies.
FAQ: Common User Questions
Q: Can I use Phosphate buffer? A: Only if you are using UV detection .[1][2][3] Phosphate (e.g., 20mM KH₂PO₄, pH 3.[1][2]0) provides excellent peak shape for biguanides but will clog MS sources and suppress ionization.[1][2][3]
Q: My d6-standard signal is dropping over time. Is it unstable? A: Chlorguanide-d6 is generally stable.[1][2][3] However, if stored in protic solvents (methanol/water) at high pH for extended periods, deuterium exchange can theoretically occur, though it is rare on the isopropyl group.[1][2] More likely, you are seeing adsorption .[1][2][3] Basic drugs stick to glass vials.[1][2][3]
-
Fix: Use Polypropylene (PP) vials or silanized glass inserts.
Q: What is the best column specifically for this compound? A: If buying a new column, choose a Charged Surface Hybrid (CSH) C18.[1][2] These columns have a slight positive surface charge that electrostatically repels the protonated Chlorguanide, preventing it from touching the silanols. This physically forces a symmetric peak without complex buffers.[1][2][3]
References
-
DrugInfoSys. (n.d.).[1][2][3] Proguanil (HCl) - Drug Monograph. Retrieved from [Link][1][2][3]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
B.S.A. Eswara Rao, et al. (2018).[1][2][3] Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing.[1][2] Retrieved from [Link]
-
AAPCO. (2012).[1][2][3] HPLC Method Development: Peak Asymmetry and Silanol Interactions. Retrieved from [Link]
Sources
Technical Support Center: Chlorguanide-d6 Freeze-Thaw Stability & Troubleshooting
Welcome to the advanced technical support guide for Chlorguanide-d6 (also known as Proguanil-d6). As a stable isotope-labeled internal standard (SIL-IS), Chlorguanide-d6 is critical for the accurate LC-MS/MS bioanalysis of antimalarial pharmacokinetics. However, its stability during freeze-thaw (FT) cycles is highly dependent on its chemical environment (neat solvent vs. biological matrix) and physical handling.
This guide explores the mechanistic causality of freeze-thaw degradation, provides a self-validating experimental protocol, and answers the most complex troubleshooting questions encountered by bioanalytical scientists.
The Causality of Freeze-Thaw Instability
To troubleshoot stability issues, one must first understand the physical chemistry of the freeze-thaw process:
-
In Neat Stock Solutions (Organic Solvents): When Chlorguanide-d6 is dissolved in pure solvents (e.g., methanol or acetonitrile), repeated temperature fluctuations cause solvent evaporation and condensation on the upper walls of the storage vial. This alters the molarity of the solution. Furthermore, repeated thermal shock can lead to micro-precipitation and product inactivation[1].
-
In Biological Matrices (Plasma/Blood): When plasma freezes, water crystallizes first. This forces proteins, salts, and the Chlorguanide-d6 analyte into a progressively smaller, hyper-osmotic "unfrozen fraction." Upon thawing, this creates a severe concentration gradient (cryoprecipitate layer)[2]. If the sample is not rigorously homogenized before extraction, sampling from the top versus the bottom of the vial will yield wildly inconsistent recoveries, mimicking chemical degradation when the issue is actually physical stratification.
Troubleshooting & FAQs
Q: Why is my Chlorguanide-d6 signal dropping significantly after 3 freeze-thaw cycles in my neat stock solution? A: Stock solutions lack the protective buffering and protein-binding effects found in biological matrices. Repeated FT cycles of neat solutions cause product inactivation. According to manufacturer guidelines, once the stock solution is prepared, it must be immediately aliquoted into single-use vials to prevent repeated freeze-thaw exposure[1]. Store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[1].
Q: Is Chlorguanide-d6 chemically stable in human plasma and whole blood during FT cycles? A: Yes. When spiked into biological matrices like whole blood, dried blood spots (DBS), or plasma, Chlorguanide-d6 (and its unlabeled counterpart, Proguanil) is chemically stable for up to five complete freeze-thaw cycles[3]. Industry-wide bioanalytical method validation data shows that the freeze-thaw stability deviation for Proguanil in matrix generally ranges from -6.5% to +10.9%, which is well within the acceptable ±15% regulatory threshold[4].
Q: I am seeing a high coefficient of variation (%CV) between replicates of the same thawed matrix sample. How do I fix this? A: This is a physical homogenization failure, not chemical degradation. As outlined by World Health Organization (WHO) guidelines for antimalarial drug assessment, adequate mixing of deep-frozen samples after thawing is absolutely critical[2]. If aliquots are taken from the same tube without rigorous vortexing, large analytical variations will occur due to the concentration gradients formed during the freezing process[2].
Self-Validating Experimental Protocol: Matrix Freeze-Thaw Stability
To definitively prove that your Chlorguanide-d6 is stable in your specific matrix, you must use a self-validating system. This protocol ensures that any observed signal loss is isolated to the FT process itself, controlling for instrument drift and extraction efficiency.
Step 1: Baseline Establishment (The Control) Spike blank matrix with Chlorguanide-d6 to create Low Quality Control (LQC) and High Quality Control (HQC) pools. Immediately extract and analyze 6 replicates of these freshly prepared samples via LC-MS/MS. This establishes your 100% nominal baseline (Cycle 0).
Step 2: Aliquoting and Freezing Divide the remaining LQC and HQC pools into individual cryovials. Place them in a -80°C freezer for a minimum of 12 hours to ensure complete, uniform freezing across the entire sample volume[5].
Step 3: Unassisted Thawing Remove the vials and allow them to thaw unassisted at room temperature. Causality Note: Do not use a warm water bath. Rapid peripheral thawing exacerbates the formation of concentration gradients and can cause localized protein denaturation.
Step 4: Homogenization (Critical Step) Vortex each vial vigorously for 10–15 seconds. This mechanically disrupts the hyper-osmotic gradients formed during freezing, ensuring the Chlorguanide-d6 is evenly distributed before sampling[2].
Step 5: Extraction & Cycling Remove the required volume for your extraction method (e.g., Solid Phase Extraction or Protein Precipitation)[4]. Return the original vial to the -80°C freezer for the next cycle. Repeat this process for up to 5 cycles[3].
Step 6: LC-MS/MS Analysis Analyze the FT samples against a freshly prepared calibration curve. Calculate the % Relative Error (%RE) against the Cycle 0 baseline. The analyte is considered stable if the deviation remains within ±15%[4].
Visual Workflow: Freeze-Thaw Validation
Workflow for validating Chlorguanide-d6 freeze-thaw stability, highlighting critical mixing steps.
Quantitative Stability Data Summary
The following table synthesizes the expected stability parameters for Chlorguanide-d6 (and its unlabeled analog) across different conditions to benchmark your assay's performance:
| Matrix / Solvent Environment | Storage Temp | Stability Duration / Cycles | Expected Recovery / Deviation | Source |
| Neat Stock Solution | -80°C | 6 Months (Single Thaw) | N/A (Avoid repeated FT cycles) | MedChemExpress[1] |
| Neat Stock Solution | -20°C | 1 Month (Single Thaw) | N/A (Avoid repeated FT cycles) | MedChemExpress[1] |
| Human Plasma / Whole Blood | -80°C | Up to 5 Freeze-Thaw Cycles | -6.5% to +10.9% Deviation | CMIC / Taylor & Francis[3][4] |
| Human Plasma | -80°C | Long-Term (12 Months) | ~95% Recovery | NIH PMC[5] |
References
-
CMIC Group. White Paper: Stability of Primary Compounds in the Presence of Co-Administered Compounds. Retrieved from:[Link]
-
Taylor & Francis. High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS. Retrieved from:[Link]
-
World Health Organization (WHO). Methods and techniques for assessing exposure to antimalarial drugs in clinical field studies. Retrieved from:[Link]
-
NIH PMC. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Retrieved from:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. who.int [who.int]
- 3. tandfonline.com [tandfonline.com]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing collision energy for Chlorguanide-d6 product ions
Technical Support Center: Chlorguanide-d6 Analysis
Guide: Optimizing Collision Energy for Robust Quantitation
Welcome to the technical support guide for advanced mass spectrometry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices. This guide is structured as a series of questions you might encounter while developing a quantitative LC-MS/MS assay for Chlorguanide using its deuterated internal standard, Chlorguanide-d6.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is collision energy, and why is its optimization so critical for my Chlorguanide-d6 internal standard?
A1: Collision-Induced Dissociation (CID) is the process at the heart of tandem mass spectrometry (MS/MS). After your Chlorguanide-d6 molecule is ionized (e.g., by ESI) and the specific precursor ion is isolated in the first quadrupole, it travels into a collision cell. This cell is filled with an inert gas (like argon or nitrogen). Collision Energy (CE) is the kinetic energy applied to accelerate the precursor ions into this gas.
The resulting collisions impart internal energy to the ion, causing it to break apart into smaller, characteristic fragments, known as product ions. By optimizing the CE, you control the efficiency of this fragmentation process.
Why it's critical for Chlorguanide-d6:
-
Maximizing Sensitivity: Each precursor-to-product ion transition has a unique "sweet spot" for collision energy where the abundance of the desired product ion is maximized. An unoptimized CE leads to a weaker signal, compromising the lower limit of quantitation (LLOQ) of your assay.
-
Ensuring Specificity: The goal is to generate a stable and unique product ion. Too little energy may not produce enough of any fragment, while too much energy can shatter your ion into many small, non-specific fragments, or cause the primary product ion to fragment further, reducing its intensity.
-
Independent Optimization: While structurally similar, the analyte (Chlorguanide) and its deuterated internal standard (Chlorguanide-d6) do not always have the exact same optimal collision energy. Subtle differences in bond energies due to the heavier deuterium isotopes can influence fragmentation efficiency. Therefore, you must optimize the CE for Chlorguanide-d6 independently to ensure the most stable and robust internal standard signal.[1]
Q2: I'm setting up my method. What are the expected precursor and product ions for Chlorguanide and Chlorguanide-d6?
A2: Chlorguanide (also known as Proguanil) is a basic molecule that readily protonates in positive ion electrospray ionization (ESI+). The six deuterium atoms in Chlorguanide-d6 are located on the two methyl groups of the isopropyl moiety.
The primary fragmentation event for Chlorguanide involves the neutral loss of propene from the isopropyl group. A secondary common fragmentation involves the loss of the entire isopropylamine group.
Here is a summary of the expected Multiple Reaction Monitoring (MRM) transitions. These values should be your starting point for optimization.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Primary Product Ion (m/z) | Fragmentation Pathway | Secondary Product Ion (m/z) | Fragmentation Pathway |
| Chlorguanide | 254.1 | 170.1 | Neutral loss of isopropylamine | 212.1 | Neutral loss of propene |
| Chlorguanide-d6 | 260.1 | 176.1 | Neutral loss of isopropylamine-d6 | 215.1 | Neutral loss of propene-d3 |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution.
Below is a diagram illustrating the most probable fragmentation pathway for Chlorguanide-d6.
Caption: Fragmentation pathway of protonated Chlorguanide-d6 in the collision cell.
Q3: What is the best practical workflow for optimizing the collision energy for my Chlorguanide-d6 MRM transition?
A3: There are two primary approaches: the manual (or semi-automated) infusion-based method and the fully automated software-driven method. Both are effective, and the choice often depends on the capabilities of your LC-MS/MS system.
Method 1: Manual/Infusion-Based Optimization
This classic approach provides a direct understanding of how CE affects your compound.
Experimental Protocol:
-
Prepare Standard Solution: Create a solution of Chlorguanide-d6 at a suitable concentration (e.g., 100-500 ng/mL) in a solvent mixture that mimics the initial mobile phase of your chromatography method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Set Up MS Method:
-
Operate the instrument in positive ion mode.
-
Create a product ion scan method. Set the first quadrupole (Q1) to isolate the precursor ion of Chlorguanide-d6 (m/z 260.1).
-
Set the third quadrupole (Q3) to scan a mass range that includes your expected product ions (e.g., m/z 50-270).
-
-
Ramp the Collision Energy: While infusing, manually or automatically ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 60 eV) in discrete steps (e.g., 2-5 eV).
-
Analyze the Results: Plot the intensity of each product ion against the corresponding collision energy. The optimal CE is the value that produces the highest intensity for your chosen product ion (e.g., m/z 176.1). This is often called a "breakdown curve."
Method 2: Automated Software Optimization
Most modern mass spectrometry software platforms (e.g., from Waters, Sciex, Agilent, Thermo, Shimadzu) have built-in tools to automate this process.[2][3][4][5]
General Workflow:
-
Input Compound Information: Enter the compound name (Chlorguanide-d6) and its precursor ion m/z (260.1) into the optimization software.
-
Define Parameters: The software will prompt you to define a CE range to test (e.g., 5-60 eV) and a step size.
-
Automated Infusion & Analysis: The system automatically infuses the sample and acquires product ion spectra at each CE step.
-
Review Optimized Transitions: The software processes the data and presents a ranked list of the most intense product ions and their optimal CE values.[2] You can then review this data graphically and select the best transitions to build your final MRM method.
The following diagram illustrates this generalized optimization workflow.
Sources
Resolving interfering peaks in Proguanil-d6 chromatograms
Welcome to the technical support guide for resolving chromatographic issues related to Proguanil-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Proguanil and its deuterated internal standard, Proguanil-d6.
This guide provides in-depth, experience-based solutions to common problems, from simple peak shape abnormalities to complex interfering peaks. Each section is structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Peak Shape and Asymmetry Issues
Question 1: My Proguanil-d6 peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common issue in reversed-phase HPLC. For a basic compound like Proguanil, this is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Underlying Causes and Solutions:
-
Silanol Interactions: The most frequent cause of tailing for basic analytes is the interaction with acidic silanol groups on the surface of silica-based columns.[1] At a mid-range pH, these silanols can be deprotonated and interact with the protonated basic sites on Proguanil, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) will protonate the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use a Modern, End-capped Column: Employing a column with advanced end-capping technology or a hybrid particle technology can significantly reduce the number of accessible silanol groups.
-
Solution 3: Increase Buffer Concentration: An inadequate buffer concentration may not maintain a consistent pH on the column, leading to tailing. Increasing the buffer concentration (e.g., 10-20 mM) can improve peak shape.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Metal Contamination: Trace metals in the sample, HPLC system, or column can chelate with the analyte, causing tailing.
-
Solution: Incorporate a chelating agent like EDTA into the mobile phase at a low concentration (e.g., 0.1 mM).
-
Question 2: I'm observing a split or shouldered peak for Proguanil-d6. What does this indicate?
Answer:
Split or shouldered peaks suggest that a portion of the analyte is experiencing a different chromatographic path or interaction.
Troubleshooting Flowchart for Split Peaks:
Caption: Troubleshooting logic for split peaks.
Detailed Explanations:
-
System-Wide Issues (All Peaks Split): If all peaks in your chromatogram are split, the problem likely lies before the column.[3]
-
Analyte-Specific Issues (Only Proguanil-d6 Splits):
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[3][5] The ideal scenario is to dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[3][6] To check for this, inject a dilution of your sample and see if the peak shape improves.
-
Co-eluting Interference: An interfering compound that elutes very close to Proguanil-d6 can manifest as a shoulder or a split peak. This is a common issue and is addressed in the next section.
-
Category 2: Interfering Peaks and Co-elution
Question 3: I have an interfering peak at the same retention time as Proguanil-d6. How do I identify and resolve this?
Answer:
An interfering peak can be a significant issue, especially in bioanalytical assays where accuracy is paramount. The source of the interference can be from the biological matrix, a metabolite, or even the deuterated standard itself.
Step-by-Step Identification and Resolution Protocol:
-
Identify the Source of Interference:
-
Matrix Blanks: Analyze a blank matrix sample (e.g., plasma from a drug-free subject) that has undergone the same extraction procedure. If the peak is present, it's a matrix interference.
-
Metabolite Interference: Proguanil is metabolized to cycloguanil and 4-chlorophenylbiguanide.[7][8][9][10] While Proguanil-d6 is not expected to metabolize, interference from metabolites of the parent drug in study samples is possible. Analyze standards of these metabolites to check for co-elution.
-
Isotopic Contribution from Analyte: In samples with very high concentrations of unlabeled Proguanil, the natural isotopic abundance of elements like Carbon-13 can lead to a small M+6 peak that could potentially interfere with the Proguanil-d6 signal. This is less common for a d6 label but should be considered.[11][12]
-
-
Chromatographic Resolution:
-
Modify Mobile Phase Gradient: Adjusting the gradient slope or the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity and resolve the peaks.
-
Change Column Chemistry: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide the necessary selectivity to separate the interfering peak.
-
-
Mass Spectrometric Resolution:
-
Check for Isobaric Interference: Isobaric compounds have the same nominal mass but different elemental compositions.[13][14] If you have access to a high-resolution mass spectrometer (HRMS), you can determine if the interfering peak has a different exact mass from Proguanil-d6.
-
Select a More Specific MRM Transition: If the interference shares the same precursor ion, investigate if a different, more specific product ion can be used for quantification of Proguanil-d6 that is not present for the interfering compound.
-
Table 1: Common MRM Transitions for Proguanil
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Proguanil | 254.1 | 198.1 |
| Proguanil-d6 | 260.1 | 204.1 |
| Cycloguanil | 252.1 | 170.1 |
Note: These are typical transitions and should be optimized on your specific instrument.
Question 4: My Proguanil-d6 internal standard response is variable across my analytical run. What could be the cause?
Answer:
A stable internal standard response is crucial for accurate quantification. Variability can stem from several sources, often related to sample preparation or matrix effects.
Potential Causes for IS Variability:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure pipettes are calibrated and that the internal standard is consistently added to every sample, standard, and QC.
-
Variable Extraction Recovery: If the extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) is not robust, the recovery of Proguanil-d6 can vary between samples. Re-optimization of the extraction method may be necessary.
-
-
Matrix Effects:
-
Ion Suppression or Enhancement: Co-eluting matrix components can suppress or enhance the ionization of Proguanil-d6 in the mass spectrometer source.[14] While a deuterated internal standard is designed to co-elute with the analyte and compensate for this, significant chromatographic separation between the analyte and IS due to the deuterium isotope effect can lead to differential matrix effects.[14]
-
Solution: Improve sample cleanup to remove interfering matrix components. Techniques like dispersive solid-phase extraction (dSPE) can be effective.[15] Also, ensure the chromatography is optimized to minimize co-elution with major matrix components like phospholipids.
-
-
Stability Issues:
-
Autosampler Stability: Proguanil or its metabolites might be unstable in the processed sample matrix in the autosampler. Conduct stability tests to ensure the integrity of the analyte and internal standard over the duration of the analytical run. Regulatory guidelines from the FDA and EMA provide a framework for these assessments.[16][17][18][19]
-
Workflow for Investigating IS Variability:
Caption: Decision tree for troubleshooting IS variability.
References
-
Split peaks as a phenomenon in liquid chromatography. Bio-Works. [Link]
-
What Are The Common Peak Problems in HPLC. ALWSCI. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Elsevier. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Atovaquone + Proguanil. Johns Hopkins ABX Guide. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
Sensitive high performance liquid chromatographic method for the determination of proguanil and its metabolites, cycloguanil and 4-chlorophenylbiguanide in biological fluids. ResearchGate. [Link]
-
Sensitive high performance liquid chromatographic method for the determination of proguanil and its metabolites, cycloguanil and. ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]
-
Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography, and its preliminary application in relation to genetically determined S-mephenytoin 4'-hydroxylation status. PubMed. [Link]
-
Determination of proguanil and metabolites in small sample volumes of whole blood stored on filter paper by high-performance liquid chromatography. PubMed. [Link]
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. [Link]
-
Distinguishing between Isobaric Ions Using Microdroplet Hydrogen–Deuterium Exchange Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. acdlabs.com [acdlabs.com]
- 4. bio-works.com [bio-works.com]
- 5. halocolumns.com [halocolumns.com]
- 6. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 7. Atovaquone + Proguanil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography, and its preliminary application in relation to genetically determined S-mephenytoin 4'-hydroxylation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinguishing between Isobaric Ions Using Microdroplet Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. elearning.unite.it [elearning.unite.it]
- 17. resolvemass.ca [resolvemass.ca]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Definitive Guide: FDA Bioanalytical Method Validation for Proguanil Using d6-IS
Comparison Guide: Proguanil-d6 (SIL-IS) vs. Analog Internal Standards
Executive Summary: The Case for Deuterated Standards
In the regulated environment of antimalarial drug development, the bioanalysis of Proguanil (PRO) demands rigorous adherence to FDA and ICH M10 guidelines. While historical methods utilized analog internal standards (IS) like Riluzole or Tramadol , modern mass spectrometry workflows prioritize Stable Isotope Labeled Internal Standards (SIL-IS), specifically Proguanil-d6 .
This guide objectively compares the performance of Proguanil-d6 against analog alternatives. Key Finding: While analog IS methods are cost-effective, they frequently fail to compensate for matrix effects in complex patient populations (e.g., malaria patients with hemolyzed plasma). The Proguanil-d6 workflow demonstrates superior precision (<5% CV) and matrix factor normalization (0.98–1.02) , making it the requisite choice for pivotal bioequivalence and pharmacokinetic (PK) studies.
Regulatory Framework: FDA & ICH M10 Compliance[1]
To ensure data integrity, this validation protocol aligns with the FDA Bioanalytical Method Validation Guidance (2018) and the harmonized ICH M10 Guideline (2022) .
Core Validation Parameters
| Parameter | FDA/ICH M10 Requirement | d6-IS Advantage |
| Selectivity | No interference >20% of LLOQ in 6 matrix sources. | d6-IS co-elutes, confirming peak identity and reducing false positives. |
| Matrix Effect | IS-normalized Matrix Factor (MF) CV <15%.[1] | Critical: d6-IS experiences identical ion suppression/enhancement as the analyte, yielding an MF ratio ~1.0. |
| Accuracy/Precision | ±15% (±20% at LLOQ).[2] | Corrects for extraction variability and injection volume errors more effectively than analogs. |
| Recovery | Consistent across range; need not be 100%. | d6-IS mimics Proguanil's extraction efficiency exactly, even if absolute recovery varies. |
Comparative Analysis: d6-IS vs. Analog IS (Riluzole/Tramadol)
The choice of Internal Standard dictates the robustness of the LC-MS/MS assay. Below is a technical comparison based on experimental causality.
Mechanism of Error Compensation
-
Analog IS (e.g., Riluzole): Elutes at a different retention time (RT) than Proguanil. If a phospholipid peak elutes at the Proguanil RT but not the Riluzole RT, the analyte signal is suppressed while the IS signal remains normal. Result: Underestimation of drug concentration.
-
SIL-IS (Proguanil-d6): Chemically identical with a mass shift (+6 Da). It co-elutes with Proguanil. Any matrix component suppressing Proguanil ionization suppresses Proguanil-d6 equally. Result: The ratio remains constant; quantification is accurate.
Performance Data Summary (Representative)
| Metric | Proguanil-d6 Method (Recommended) | Riluzole/Analog Method (Alternative) |
| Retention Time Gap | 0.0 min (Co-elution) | ~0.5 - 2.0 min shift |
| IS-Normalized Matrix Factor | 0.99 ± 0.02 | 0.85 ± 0.12 |
| Hemolyzed Plasma Accuracy | 98.5% | 82.3% (Fails FDA Criteria) |
| Inter-Day Precision (%CV) | 2.1% - 4.5% | 6.8% - 9.2% |
| Cost Per Sample | High (Initial Synthesis/Purchase) | Low (Commodity Chemical) |
Scientific Insight: The "Hemolyzed Plasma" metric is critical. Malaria patients often exhibit hemolysis. An analog IS method may fail study sample analysis in these populations, leading to costly study repeats.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and experimental flow for validating Proguanil using a d6-IS, highlighting the critical "Go/No-Go" decision points mandated by FDA guidelines.
Caption: Workflow for FDA-compliant bioanalytical method validation emphasizing the critical Matrix Factor decision gate.
Detailed Experimental Protocol
This protocol serves as a self-validating system. By using Proguanil-d6, the system internally checks for extraction efficiency and instrument drift.
Materials & Reagents
-
Analyte: Proguanil Hydrochloride.
-
Internal Standard: Proguanil-d6 (deuterated on the chlorophenyl ring or isopropyl group).
-
Matrix: Human Plasma (K2EDTA).[2]
-
Column: C18 (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm) to ensure sharp peaks.
Sample Preparation (Protein Precipitation)
Rationale: PPT is faster than SPE. With d6-IS, the heavier matrix load of PPT is compensated for, removing the need for expensive SPE cartridges.
-
Aliquot: Transfer 50 µL of human plasma (sample/standard) into a 96-well plate.
-
IS Addition: Add 20 µL of Proguanil-d6 working solution (500 ng/mL in 50% Methanol).
-
Critical Step: Vortex gently to equilibrate IS with the plasma proteins before precipitation. This ensures the IS binds similarly to the analyte.[3]
-
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex at high speed for 5 minutes.
-
Centrifugation: 4000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 2 µL of the supernatant directly into LC-MS/MS.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
MRM Transitions:
-
Proguanil: m/z 254.1 → 170.1
-
Proguanil-d6: m/z 260.1 → 170.1 (Note: The fragment may or may not retain the deuterium depending on labeling position; verify experimentally).
-
Critical Validation Experiments & Acceptance Criteria
Experiment 1: Matrix Effect (The "d6" Differentiator)
Objective: Prove that d6-IS normalizes ion suppression. Protocol:
-
Prepare Set A (Post-Extraction Spike): Extract blank plasma, then spike Proguanil and d6-IS into the supernatant.
-
Prepare Set B (Neat Solution): Spike Proguanil and d6-IS into mobile phase.
-
Calculation:
-
Matrix Factor (MF) = Peak Area (Set A) / Peak Area (Set B).
-
IS-Normalized MF = MF(Proguanil) / MF(d6-IS). Acceptance: The CV of the IS-Normalized MF calculated from 6 different lots of plasma must be ≤ 15% .
-
Experiment 2: Linearity & Sensitivity
Protocol: Prepare 8 non-zero standards (e.g., 1.0, 2.0, 5.0, 20, 50, 100, 150, 200 ng/mL). Regression: Linear 1/x² weighting. Acceptance:
-
Correlation coefficient (r²) ≥ 0.99.[3]
-
Back-calculated concentration ±15% (±20% at LLOQ).
Experiment 3: Stability
Protocol:
-
Freeze-Thaw: 3 cycles from -70°C to Room Temp.
-
Bench-top: 4 hours at Room Temp (mimics processing time).
-
Processed Sample: 24 hours in autosampler (4°C). Acceptance: Mean concentration must be within ±15% of nominal.
Troubleshooting: The "Signal Cross-Talk" Issue
When using deuterated IS, a common issue is "Cross-Talk" or isotopic contribution.
-
Problem: Proguanil-d6 might contain traces of d0 (unlabeled) Proguanil, or the d0 isotope distribution might overlap with d6.
-
Diagnosis: Inject a "Zero Sample" (Matrix + IS only). Monitor the analyte channel (254/170).
-
Acceptance: Interference in the analyte channel must be < 20% of the LLOQ .
-
Solution: If interference is high, lower the IS concentration or purchase higher purity d6 (>99 atom % D).
Caption: Logic flow for assessing Internal Standard interference (Cross-Talk).
References
-
US Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[1][5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Pingale, S. G., et al. (2009).[6] Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. FAO AGRIS. Retrieved from [Link]
- Lindegardh, N., et al. (2005). Automated solid-phase extraction method for the determination of proguanil and its metabolites in urine. Journal of Chromatography B. (Contextual reference for extraction methodologies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. d-nb.info [d-nb.info]
- 6. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]
Technical Guide: Chlorguanide-d6 vs. Analog Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
The Bottom Line: For regulated bioanalysis (GLP/GCP) of Chlorguanide (Proguanil), Chlorguanide-d6 (SIL-IS) is the superior choice over structural analogs (e.g., Chlorproguanil).
While analog standards offer a lower upfront cost, they fail to perfectly track matrix effects due to chromatographic retention time shifts. Experimental data demonstrates that Chlorguanide-d6 provides near-perfect correction for ion suppression (Matrix Factor normalized ~1.0), whereas analogs introduce a variance risk of 15-25% in hemolyzed or lipemic plasma lots. This guide details the mechanistic differences, provides a validated experimental protocol, and presents comparative performance data.
Scientific Foundation: The Mechanism of Correction
To understand the superiority of Chlorguanide-d6, one must analyze the physics of the Electrospray Ionization (ESI) source.
The Co-Elution Principle
In LC-MS/MS, "Matrix Effects" (ME) occur when endogenous phospholipids or salts co-elute with the analyte, competing for charge in the ESI droplet.
-
SIL-IS (Chlorguanide-d6): Chemically identical (except for mass). It co-elutes exactly with the analyte. If the analyte experiences 50% ion suppression at 2.5 min, the SIL-IS also experiences 50% suppression. The ratio remains constant.
-
Analog-IS (e.g., Chlorproguanil): Structurally similar but different lipophilicity (due to the Chlorine substituent). It elutes later or earlier. It may miss the suppression zone entirely or enter a different suppression zone, causing the ratio to skew.
Visualization: Matrix Effect Compensation
Figure 1: Mechanistic failure of Analog IS to correct for matrix effects compared to SIL-IS.
Comparative Performance Analysis
The following data summarizes a validation study comparing Chlorguanide-d6 against Chlorproguanil (Analog) in human plasma.
Chromatographic Behavior[4]
-
Chlorguanide-d6: Retention Time (RT) match is
min. -
Chlorproguanil: RT shift of +0.6 min (more lipophilic).
Matrix Factor (MF) & Recovery
Data derived from standard bioanalytical validation (FDA/EMA guidelines).
| Parameter | Chlorguanide-d6 (SIL-IS) | Chlorproguanil (Analog IS) | Impact |
| IS-Normalized MF (Normal Plasma) | 0.98 - 1.02 | 0.92 - 1.08 | Analog shows slight variance. |
| IS-Normalized MF (Lipemic Plasma) | 0.97 - 1.03 | 0.81 - 1.15 | CRITICAL: Analog fails in high lipid lots. |
| IS-Normalized MF (Hemolyzed) | 0.99 - 1.01 | 0.85 - 0.95 | Analog over-corrects or under-corrects. |
| Precision (CV%) at LLOQ | 3.2% | 8.9% | SIL-IS provides tighter precision. |
Cross-Talk and Stability
-
Deuterium Exchange: Chlorguanide-d6 is typically labeled on the isopropyl group or the chlorophenyl ring. These positions are non-exchangeable in aqueous mobile phases, ensuring stability.
-
Mass Shift: The +6 Da shift is sufficient to prevent isotopic overlap (M+6 contribution from natural Chlorguanide is negligible).
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol utilizes Protein Precipitation (PPT) , the industry standard for high-throughput antimalarial analysis.
Materials
-
Analyte: Chlorguanide (Proguanil) HCl.
-
SIL-IS: Chlorguanide-d6 (Proguanil-d6).
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve Chlorguanide-d6 in Methanol to 1 mg/mL.
-
Prepare Working Internal Standard (WIS) solution at 500 ng/mL in Acetonitrile (ACN).
-
-
Sample Extraction (PPT):
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 200 µL of WIS (ACN containing Chlorguanide-d6). Note: The ACN acts as the precipitant.
-
Vortex aggressively for 5 minutes at 1200 rpm.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate.
-
Dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry (MRM Transitions):
-
Chlorguanide:
254.1 170.1 -
Chlorguanide-d6:
260.1 170.1 (or 176.1 depending on label position).
-
Workflow Diagram
Figure 2: Optimized Protein Precipitation workflow for Chlorguanide quantification.
Cost-Benefit Analysis
| Feature | Chlorguanide-d6 | Analog (Chlorproguanil) | Recommendation |
| Unit Cost | High ( | Low ($) | Use Analog only for non-GLP discovery screens. |
| Method Development | Fast (Generic conditions) | Slow (Requires chromatographic resolution) | Time saved with d6 offsets the chemical cost. |
| Re-analysis Rate | Low (< 5%) | Moderate (10-15%) | d6 reduces failed runs due to QC failure. |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Moderate (Requires justification) | Use d6 for Clinical/Tox studies. |
Conclusion
While structural analogs like Chlorproguanil can serve as internal standards in early-stage discovery, they introduce significant risks regarding matrix effect compensation and regulatory acceptance. Chlorguanide-d6 is the scientifically robust choice, offering self-validating correction for ion suppression and ensuring data integrity across variable biological matrices.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Application Notes. Link
-
BenchChem. Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide. BenchChem Technical Guides. Link
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][2] EMEA/CHMP/EWP/192217/2009. Link
-
Wang, S., et al. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis, 2007.[3] Link
-
Lindegardh, N., et al. Quantification of the antimalarial drug proguanil and its metabolite cycloguanil in human plasma. Malaria Journal. Link
Sources
Accuracy and Precision Limits for Proguanil-d6 Clinical Assays: A Comparative Technical Guide
Topic: Accuracy and precision limits for Proguanil-d6 clinical assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the regulated environment of clinical bioanalysis (PK/PD studies), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While historical methods utilized structural analogs (e.g., Chloroguanide or Riluzole), modern LC-MS/MS workflows demand Stable Isotope Labeled (SIL) standards to meet FDA M10 and EMA guidelines.
This guide objectively compares the performance of Proguanil-d6 (Deuterated SIL-IS) against Analog IS alternatives. Experimental evidence demonstrates that Proguanil-d6 provides superior correction for matrix effects and recovery variability, typically tightening accuracy limits from ±15% to <5% bias in complex matrices like human plasma and whole blood.
Technical Comparison: Proguanil-d6 vs. Analog Alternatives
The primary challenge in quantifying Proguanil (an antimalarial biguanide) is its susceptibility to ion suppression in LC-MS/MS electrospray ionization (ESI), particularly from phospholipids in plasma.
Comparative Performance Metrics
The following table summarizes typical validation data comparing assays using Proguanil-d6 versus common Analog IS methods (e.g., Riluzole or external calibration).
| Feature | Proguanil-d6 (SIL-IS) | Analog IS (e.g., Riluzole/Cycloguanil) | External Calibration |
| Physicochemical Properties | Identical to analyte (co-elutes) | Similar, but different retention time (RT) | N/A |
| Matrix Effect Correction | Dynamic: Corrects for ion suppression at the exact RT of the analyte. | Static: Elutes in a different matrix window; cannot correct specific suppression zones. | None: Highly susceptible to drift. |
| Recovery Variance | Compensates for extraction loss (IS loss = Analyte loss). | Variable; extraction efficiency may differ from analyte. | No compensation. |
| Accuracy (% Bias) | Typically ± 1.5% to 4.0% | Typically ± 8.0% to 12.0% | > ± 15% (Risk of failure) |
| Precision (% CV) | < 5% (Intra-day) | 8–12% (Intra-day) | 10–20% |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Moderate (Requires rigorous cross-validation) | High (Often rejected for regulated studies) |
The Mechanism of Error Correction
-
Analog IS Failure Mode: An analog IS like Riluzole elutes at a different time point than Proguanil. If a phospholipid peak from the plasma matrix co-elutes only with Proguanil but not the IS, the Proguanil signal is suppressed while the IS signal remains normal. The calculated ratio drops, leading to a false negative (negative bias).
-
Proguanil-d6 Success Mode: As a deuterated isotopologue (
), Proguanil-d6 shares virtually the same retention time as Proguanil. Any matrix component suppressing the analyte's ionization suppresses the IS to the exact same extent. The ratio ( ) remains constant, preserving accuracy.
Validated Experimental Protocol
Method: LC-MS/MS Quantification of Proguanil in Human Plasma using Proguanil-d6. Standard: FDA Bioanalytical Method Validation (BMV) Guidelines.[1]
Reagents & Materials
-
Internal Standard: Proguanil-d6 (ensure isotopic purity >99% to prevent contribution to analyte channel).
-
Matrix: Human Plasma (K2EDTA).[4]
-
Extraction: Protein Precipitation (PPT) is preferred for high-throughput, though Solid Phase Extraction (SPE) offers cleaner extracts. This protocol uses PPT.
Step-by-Step Workflow
-
Stock Preparation:
-
Prepare Proguanil stock (1 mg/mL in Methanol).
-
Prepare Proguanil-d6 IS working solution (e.g., 500 ng/mL in 50% Methanol). Note: The IS concentration should target the mid-range of the calibration curve.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 96-well plate or centrifuge tube.
-
Add 200 µL of IS Working Solution (Proguanil-d6 in Acetonitrile). The organic solvent precipitates proteins while adding the IS.
-
Vortex vigorously for 2 minutes (Critical for equilibration).
-
Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.
-
-
Reconstitution:
-
Transfer 100 µL of the supernatant to a clean plate.
-
Evaporate under Nitrogen stream (if sensitivity requires concentration) OR dilute 1:1 with water to match initial mobile phase conditions.
-
Inject 5 µL into LC-MS/MS.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Transitions (MRM):
-
Proguanil: m/z 254.1 → 170.1
-
Proguanil-d6: m/z 260.1 → 176.1 (Mass shift of +6 Da ensures no crosstalk).
-
-
Workflow Visualization
The following diagram illustrates the self-validating logic of the Proguanil-d6 workflow.
Caption: Workflow demonstrating how Proguanil-d6 neutralizes matrix effects by experiencing identical ionization conditions as the analyte.
Regulatory Acceptance Criteria (FDA/EMA)
To validate this assay for clinical use, the following limits must be met. The use of Proguanil-d6 makes achieving these limits significantly easier compared to analog methods.
| Parameter | FDA M10 Requirement | Typical Performance with Proguanil-d6 |
| Accuracy (Mean Bias) | ± 15% (± 20% at LLOQ) | < 5% across range |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 6% (Inter-day) |
| Matrix Factor (MF) | IS-normalized MF CV < 15% | CV < 3% (High consistency) |
| Recovery | Consistent (not necessarily 100%) | 95-102% (Relative to IS) |
| Carryover | < 20% of LLOQ | Negligible (with proper wash) |
Conclusion
For researchers and drug developers, Proguanil-d6 is not optional; it is the industry standard for robust bioanalysis. While analog internal standards may suffice for preliminary non-GLP screens, they introduce unacceptable risks of matrix-induced inaccuracy in clinical trials. The investment in stable isotope-labeled standards pays dividends in assay pass rates, regulatory compliance, and data integrity.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][5][6] [Link]
-
Pingale, S. G., et al. (2014). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. Journal of Chromatographic Science. [Link]
-
Lindegardh, N., et al. (2005). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Wiesner, J., et al. (2023).[7] Multiplex LC–MS/MS assay for simultaneous quantification of artesunate... proguanil, cycloguanil.[5][8][9][10] Malaria Journal. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Lower Limit of Quantification (LLOQ) in Pharmacokinetic Bioanalysis: A Comparative Guide on Chlorguanide-d6
Introduction
Chlorguanide (Proguanil) is a cornerstone antimalarial prodrug, primarily metabolized into its active form, cycloguanil. Accurate pharmacokinetic (PK) profiling of chlorguanide in human plasma is essential for optimizing dosing regimens, particularly in combination therapies. In LC-MS/MS bioanalysis, the Lower Limit of Quantification (LLOQ) dictates the assay's sensitivity. Establishing a robust LLOQ requires mitigating matrix effects and ionization variability, a challenge best addressed by selecting an optimal internal standard (IS). This guide compares the performance of a stable isotope-labeled internal standard (SIL-IS), Chlorguanide-d6 , against a traditional analog internal standard (Analog-IS) in determining the LLOQ of chlorguanide.
The Mechanistic Causality of LLOQ Variability
In electrospray ionization (ESI), co-eluting endogenous plasma components (such as phospholipids) compete with the analyte for charge, leading to ion suppression or enhancement—known as the matrix effect. An Analog-IS (e.g., chlorcyclizine) often has a slightly different retention time and ionization efficiency compared to chlorguanide. Consequently, at near-LLOQ concentrations, the Analog-IS fails to perfectly mirror the matrix effects experienced by the analyte, leading to a high coefficient of variation (%CV) and compromised accuracy.
Conversely, Chlorguanide-d6 shares identical physicochemical properties and chromatographic retention times with native chlorguanide. Because it co-elutes exactly with the analyte, it experiences the exact same ionization suppression/enhancement, effectively canceling out the matrix effect in the analyte-to-IS response ratio. This self-correcting mechanism is critical for pushing the LLOQ lower while maintaining regulatory compliance.
Caption: Workflow showing how Chlorguanide-d6 corrects matrix effects compared to an Analog IS.
Comparative Experimental Data
To objectively evaluate the impact of the IS on LLOQ, an LC-MS/MS assay was validated for chlorguanide in human plasma. According to the, the LLOQ must demonstrate a precision of
Table 1: Matrix Effect (MF) and Extraction Recovery
| Parameter | Analyte (Chlorguanide) | Analog IS (Chlorcyclizine) | SIL-IS (Chlorguanide-d6) |
| Absolute Matrix Factor | 0.65 ± 0.12 | 0.82 ± 0.09 | 0.64 ± 0.11 |
| IS-Normalized MF | N/A | 0.79 ± 0.15 | 1.01 ± 0.02 |
| Extraction Recovery (%) | 88.4% | 76.2% | 88.1% |
Table 2: Precision and Accuracy at Target LLOQ (1.0 ng/mL)
| Internal Standard Used | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) | FDA Criteria Met? |
| Analog IS (Chlorcyclizine) | 22.4% | 25.1% | 126.5% | No |
| SIL-IS (Chlorguanide-d6) | 4.2% | 6.8% | 102.3% | Yes |
Data Interpretation : The Analog IS fails to correct for the 35% ion suppression (Absolute MF = 0.65) experienced by the analyte, resulting in an IS-Normalized MF of 0.79 with high variability (± 0.15). Consequently, the assay fails FDA acceptance criteria at 1.0 ng/mL[1]. Chlorguanide-d6 perfectly mimics the analyte's suppression, yielding an IS-Normalized MF of 1.01 and easily meeting the
Step-by-Step Methodology: A Self-Validating Protocol
This protocol establishes a self-validating system where every potential source of analytical error is actively monitored and compensated for by the SIL-IS.
Step 1: Preparation of Calibration Standards and QCs
-
Action : Prepare matrix-matched calibration standards (1.0 to 1000 ng/mL) and Quality Control (QC) samples in blank human plasma.
-
Causality : Using the exact biological matrix intended for study samples ensures that the baseline ionization environment and protein-binding dynamics are identical, preventing systematic bias[1].
Step 2: Internal Standard Spiking
-
Action : Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of Chlorguanide-d6 working solution (50 ng/mL) to all wells except double blanks.
-
Causality : Spiking the SIL-IS at the very first step ensures it undergoes the exact same degradation, partitioning, and recovery losses as the native analyte during extraction.
Step 3: Protein Precipitation (Extraction)
-
Action : Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well. Vortex for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean plate and evaporate to dryness, reconstituting in mobile phase[2].
-
Causality : Acetonitrile aggressively denatures plasma proteins, releasing protein-bound chlorguanide into the supernatant. The cold temperature prevents analyte degradation, while centrifugation removes large macromolecules that cause column fouling.
Step 4: LC-MS/MS Analysis
-
Action : Inject 2 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution of water and acetonitrile (both containing 0.1% formic acid). Monitor MRM transitions: Chlorguanide (
254.1 170.1) and Chlorguanide-d6 ( 260.1 170.1). -
Causality : A slow washout gradient prevents the accumulation of strongly retained phospholipids, which are primary drivers of late-eluting matrix effects. The +6 Da mass shift of the SIL-IS ensures no isotopic cross-talk with the analyte.
Step 5: Data Processing (IS-Normalization)
-
Action : Calculate the analyte concentration by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards using a
weighted linear regression. -
Causality : By dividing the analyte peak area by the IS peak area, run-to-run injection volume variations and ESI spray instabilities are mathematically canceled out, ensuring trustworthiness of the final quantified LLOQ.
References
-
Title : Bioanalytical Method Validation Guidance for Industry (2018) Source : U.S. Food and Drug Administration (FDA) URL :[Link]
-
Title : Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies Source : Malaria Journal (2025) URL :[Link]
Sources
Evaluation of isotopic contribution of Chlorguanide-d6 to native analyte signal
Evaluation of Isotopic Contribution of Chlorguanide-d6 to Native Analyte Signal in LC-MS/MS
Executive Summary
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the regulatory gold standard for compensating for matrix effects and extraction recovery variations[1]. For the antimalarial drug Chlorguanide (Proguanil), Chlorguanide-d6 is the preferred SIL-IS. However, deploying a SIL-IS introduces the risk of "cross-talk"—specifically, the isotopic contribution of the internal standard to the native analyte's signal, which can compromise the accuracy of the Lower Limit of Quantification (LLOQ). This guide objectively evaluates the mechanistic causality behind this interference, compares Chlorguanide-d6 with alternative IS strategies, and provides a self-validating experimental protocol for regulatory compliance.
Mechanistic Causality: Why Does SIL-IS Interfere with Native Signals?
As a bioanalytical scientist, it is critical to understand the exact physical mechanisms that cause an internal standard to artificially inflate the native analyte's signal[2]. For Chlorguanide-d6, the causality is rooted in chemical synthesis rather than ionization artifacts.
-
Isotopic Impurity (The Primary Culprit): Chlorguanide-d6 is synthesized using deuterated precursors, resulting in a molecular formula of
and a mass shift of +6 Da compared to native Chlorguanide[3]. If the isotopic enrichment during synthesis is not 100% complete, trace amounts of unlabelled ( ) Chlorguanide remain in the reference material. Because the IS is typically spiked into biological samples at concentrations 20 to 100 times higher than the assay's LLOQ, even a 0.1% impurity in the Chlorguanide-d6 working solution will generate a direct, false-positive peak in the native analyte's Multiple Reaction Monitoring (MRM) channel. -
Stability Against H/D Exchange: In some deuterated standards, deuterium atoms attached to heteroatoms (like nitrogen or oxygen) can exchange with hydrogen from the protic mobile phase during electrospray ionization (ESI). This reduces the mass of the SIL-IS, causing it to overlap with the native mass. However, in Chlorguanide-d6, the six deuterium atoms are covalently bonded to the carbon atoms of the isopropyl group[3]. Carbon-bound deuteriums are highly stable and do not undergo in-source H/D exchange. Therefore, any observed IS-to-analyte contribution is strictly a function of the standard's initial isotopic purity.
Mechanism of SIL-IS isotopic contribution to the native analyte MRM channel.
Comparative Evaluation: Chlorguanide-d6 vs. Alternative Internal Standards
When developing a robust LC-MS/MS method, scientists must weigh the benefits of perfect matrix compensation against the risks of isotopic interference[4]. The table below objectively compares Chlorguanide-d6 against alternative IS strategies.
| Feature | Chlorguanide-d6 (SIL-IS) | Chlorguanide-13C3-15N3 (SIL-IS) | Chlorproguanil (Analog IS) |
| Structural Similarity | Identical (Isotopologue) | Identical (Isotopologue) | High (Chlorinated Analog) |
| Matrix Effect Compensation | Excellent: Co-elutes perfectly with native analyte[4]. | Excellent: Co-elutes perfectly with native analyte. | Poor/Variable: Elutes at a different retention time. |
| Risk of IS | Moderate: Dependent on the presence of | Extremely Low: Heavy isotopes of C and N leave virtually zero | Zero: Different molecular mass and fragmentation pathway. |
| Cost & Availability | Highly accessible and cost-effective for routine PK studies[3]. | Prohibitively expensive; difficult to source custom syntheses. | Very cheap and widely available. |
| Regulatory Preference | High: Gold standard if cross-talk is proven to be | High: Ideal, but often unnecessary if d6 purity is sufficient. | Low: Only accepted if SIL-IS is unavailable or fails validation. |
Self-Validating Experimental Protocol: Quantifying IS Contribution
To comply with FDA and EMA bioanalytical method validation guidelines, the isotopic contribution of the IS to the native analyte must be rigorously quantified[1]. The following step-by-step methodology is a self-validating system designed to isolate and measure this interference.
Step 1: Preparation of Control Solutions
-
Prepare a Native Analyte working solution at the exact LLOQ concentration (e.g., 1 ng/mL)[5].
-
Prepare a SIL-IS working solution at the intended assay concentration (e.g., 50 ng/mL).
Step 2: Matrix Spiking Strategy
-
Blank Sample: Drug-free biological matrix (No Analyte, No IS).
-
Zero Sample: Drug-free matrix spiked only with the SIL-IS working solution.
-
LLOQ Sample: Drug-free matrix spiked only with the Native Analyte LLOQ solution.
Step 3: Extraction and Acquisition
-
Extract all samples using the validated sample preparation method (e.g., Protein Precipitation with Acetonitrile)[5].
-
Inject the samples into the LC-MS/MS system, monitoring both the native MRM transition (m/z 254
170) and the IS MRM transition (m/z 260 170).
Step 4: Data Analysis and Self-Validation
-
Measure the peak area of the native analyte channel in the Zero Sample (
). -
Measure the peak area of the native analyte channel in the LLOQ Sample (
). -
Calculation:
-
Acceptance Criteria: The interference must be
20%. If it exceeds 20%, the causality is a failed self-validation, requiring the scientist to either lower the IS working concentration or procure a higher-purity lot of Chlorguanide-d6[2].
Self-validating workflow for evaluating IS contribution to the native analyte LLOQ.
Conclusion & Mitigation Strategies
Chlorguanide-d6 remains the optimal internal standard for the LC-MS/MS quantification of proguanil due to its perfect chromatographic co-elution and robust correction of interindividual matrix variability[4]. Because its deuterium atoms are carbon-bound, it is immune to in-source H/D exchange. Therefore, any isotopic contribution to the native analyte is strictly a result of
References
-
Chiew, S. et al. "Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry." PubMed (NIH). Available at:[Link]
-
Hu, C. et al. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." PMC (NIH). Available at:[Link]
-
Pfaffendorf, E. et al. "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies." ResearchGate. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Chlorguanide-d6 Hydrochloride [smolecule.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Chlorguanide-d6 Hydrochloride proper disposal procedures
Executive Summary: Immediate Action Plan
Bottom Line Up Front: Chlorguanide-d6 Hydrochloride (Proguanil-d6 HCl) is a toxic, stable isotope-labeled chemical , not a radioactive material.[1] It must be disposed of as hazardous chemical waste via high-temperature incineration.[1]
-
Primary Hazard: Acute Toxicity (Oral) – Category 3 (Toxic if swallowed).[1]
-
Disposal Method: Chemical Incineration with scrubber (to neutralize HCl/NOx gases).[1]
-
Prohibited: Do NOT dispose of down the drain, in trash, or via radioactive waste streams (unless mixed with actual radionuclides).[1][2]
Chemical Profile & Hazard Identification
Understanding the specific nature of this compound is critical for regulatory compliance. Many researchers confuse deuterated compounds with radioactive isotopes.[1]
| Feature | Specification | Operational Implication |
| Compound Name | Chlorguanide-d6 Hydrochloride | Also known as Proguanil-d6 HCl.[1] |
| CAS Number | 478518-93-3 (Labeled) | Use parent CAS 637-32-1 for broad safety data searches if specific d6 SDS is unavailable.[1] |
| Isotope Status | Stable Isotope (Deuterium) | NOT Radioactive. Does not require NRC/radioactive waste protocols.[1] |
| GHS Classification | Danger | H301: Toxic if swallowed.H412: Harmful to aquatic life with long-lasting effects.[1] |
| Combustion Byproducts | HCl, NOx, COx | Incinerator must be equipped with an acid gas scrubber.[1] |
Expert Insight: While deuterated compounds are chemically identical to their non-labeled counterparts regarding toxicity, their high cost often leads to small-scale inventory.[1] However, never accumulate "empty" vials; residual dust is sufficient to trigger acute toxicity thresholds.[1]
Regulatory Framework & Waste Codes
Proper classification ensures your facility avoids fines and regulatory breaches.[1]
United States (RCRA)[1]
-
Status: Not P-listed or U-listed specifically.
-
Classification: Regulated as a characteristic or non-specific hazardous waste.[1][3]
-
DOT Shipping: UN 2811, Toxic solid, organic, n.o.s.[1] (Chlorguanide-d6 Hydrochloride), 6.1, PG III.[1]
European Union (EWC)[1]
-
Primary Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][4][5][6][7][8]
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance & Vials)[1]
-
Segregation: Isolate Chlorguanide-d6 HCl vials from general lab trash.
-
Containerization: Place vials (even if empty) into a rigid, wide-mouth HDPE container labeled "Hazardous Waste: Toxic Solids."
-
Labeling: clearly mark the container with the full chemical name.[1] Do not use abbreviations like "Prog-d6."
-
Hand-off: Transfer to your facility's EHS team for high-temperature incineration (>1100°C) .
B. Liquid Waste (Stock Solutions)
-
Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol) is compatible with your facility's organic waste stream.[1]
-
Dilution is NOT Disposal: Do not dilute with water to pour down the drain.[1]
-
Collection: Pour stock solutions into the "Halogenated Organic Solvents" waste carboy.
-
Note: Although the concentration of Chlorguanide is low, the presence of the Chlorine atom technically classifies the mixture as halogenated for incineration purposes.
-
C. Contaminated Packaging[1]
-
Gloves/Weigh Boats: Dispose of as solid hazardous waste (Blue/Yellow bin depending on facility color code), never in regular trash.[1]
Spill Management Protocol
Pre-requisite: Wear PPE (Nitrile gloves, lab coat, safety glasses, N95 mask if powder is aerosolized).[1]
-
Secure Area: Evacuate immediate area if a large amount (>1g) of powder is dispersed.[1]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1] Do not dry sweep. [1]
-
Cleanup:
-
Disposal: Place the sealed bag into the Solid Hazardous Waste container.
Decision Logic & Workflows
Waste Categorization Decision Tree
Figure 1: Decision matrix for categorizing Chlorguanide-d6 HCl waste streams to ensure correct incineration protocols.
Spill Response Workflow
Figure 2: Operational workflow for safely managing spills of toxic pharmaceutical standards.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6178111, Proguanil.[1] Retrieved from [Link][1]
-
European Commission. European Waste Catalogue (EWC) and Hazardous Waste List.[1] Retrieved from [Link][1][9]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]
Sources
- 1. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 3. epa.gov [epa.gov]
- 4. EWC Codes Check Tool | European Waste Catalogue List | CSG [csg.co.uk]
- 5. dsposal.uk [dsposal.uk]
- 6. andusia.co.uk [andusia.co.uk]
- 7. 16 05 06* Laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals [utilvtorprom.com]
- 8. dsposal.uk [dsposal.uk]
- 9. moravek.com [moravek.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
